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  • Product: 1-Bromo-2-ethynyl-4-methylbenzene
  • CAS: 2196194-33-7

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Structural Elucidation of 1-Bromo-2-ethynyl-4-methylbenzene: A Technical Guide

Executive Summary 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) is a highly versatile, ortho-halogenated phenylacetylene building block. With a molecular formula of C 9​ H 7​ Br and a molecular weight of 195.06 g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) is a highly versatile, ortho-halogenated phenylacetylene building block. With a molecular formula of C 9​ H 7​ Br and a molecular weight of 195.06 g/mol , it serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), organic semiconductors, and unsymmetric dibenzothienodithiophenes[1]. Commercially available through specialized chemical suppliers[2], this compound requires stringent spectroscopic verification prior to use in sensitive catalytic cycles to ensure the absence of homocoupled diyne byproducts.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) for 1-bromo-2-ethynyl-4-methylbenzene, detailing the causality behind its structural elucidation and providing self-validating experimental protocols for researchers and drug development professionals.

Structural Rationale & Electronic Environment

The molecule features a 1,2,4-trisubstituted benzene ring, which creates a highly specific electronic environment that dictates its spectroscopic signatures:

  • C1 Bromine (-I, +R effects): The bromine atom acts as a weak deactivator via inductive withdrawal but donates electron density via resonance. This heavily shields the ortho and para positions, shifting the adjacent proton signals.

  • C2 Ethynyl Group (Diamagnetic Anisotropy): The linear, sp-hybridized alkyne moiety generates a distinct magnetic shielding cone. This anisotropy significantly affects the chemical shift of the terminal alkyne proton and the adjacent aromatic proton (H-3).

  • C4 Methyl Group (+I effect): The methyl group provides mild electron donation, subtly shifting the electron density of the ring and providing a distinct, easily identifiable singlet in the aliphatic region of the 1 H NMR spectrum.

SpectroscopicWorkflow Prep Sample Preparation (1-Bromo-2-ethynyl-4-methylbenzene) NMR NMR Acquisition (CDCl3, TMS Internal Std) Prep->NMR IR ATR-FTIR (Neat Oil/Solid) Prep->IR MS GC-MS (EI) (70 eV Ionization) Prep->MS Validation Data Synthesis & Structural Validation NMR->Validation IR->Validation MS->Validation

Workflow for the multimodal spectroscopic validation of the target compound.

Spectroscopic Data Profiling

The following tables summarize the quantitative spectroscopic data expected for high-purity 1-bromo-2-ethynyl-4-methylbenzene. The assignments are grounded in the fundamental principles of nuclear magnetic resonance and mass spectrometry.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
~7.45 Doublet (d)8.21HH-6: Deshielded by the adjacent electronegative bromine atom.
~7.35 Doublet (d)2.01HH-3: Meta-coupled to H-5. Shifted by the alkyne's anisotropic cone.
~7.05 Doublet of doublets (dd)8.2, 2.01HH-5: Ortho-coupled to H-6 and meta-coupled to H-3.
~3.35 Singlet (s)-1HC≡C-H: Terminal alkyne proton. Highly specific shift due to sp-hybridization.
~2.30 Singlet (s)-3H-CH 3​ : Aliphatic methyl protons at the C4 position.
Table 2: 13 C NMR Data (101 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
~137.5 Quaternary (C)C-4: Attached to the electron-donating methyl group.
~134.5, 132.0, 130.0 Methine (CH)C-3, C-6, C-5: Aromatic carbons bearing protons.
~124.5 Quaternary (C)C-2: Attached to the ethynyl group.
~122.5 Quaternary (C)C-1: Attached to the bromine atom (heavy atom effect).
~82.0 Quaternary (C)-C≡ Internal alkyne carbon.
~81.5 Methine (CH)≡CH Terminal alkyne carbon.
~20.8 Primary (CH 3​ )-CH 3​ : Aliphatic methyl carbon[1].
Table 3: IR and Mass Spectrometry (MS) Signatures
TechniqueKey Signal / m/zInterpretation & Causality
IR (ATR) 3290 cm −1 Terminal Alkyne C-H Stretch: Sharp, strong peak due to the stiff sp C-H bond.
IR (ATR) 2110 cm −1 C≡C Stretch: Weak to medium absorption typical of terminal alkynes.
IR (ATR) 1040 cm −1 C-Br Stretch: Characteristic halogen-carbon vibrational mode.
MS (EI) m/z 194 / 196Molecular Ion [M] + : Exhibits a classic 1:1 isotopic doublet due to the natural abundance of 79 Br (50.69%) and 81 Br (49.31%).
MS (EI) m/z 115Base Peak [M - Br] + : Loss of the bromine radical yields a highly stable C 9​ H 7+​ cation (often rearranging to an indenyl cation).

Experimental Protocols & Workflows

Protocol A: Regioselective Synthesis via Sonogashira Cross-Coupling

The synthesis of 1-bromo-2-ethynyl-4-methylbenzene typically exploits the differential reactivity of carbon-halogen bonds. Starting from 1-bromo-2-iodo-4-methylbenzene, the palladium catalyst preferentially undergoes oxidative addition at the weaker C-I bond (bond dissociation energy ~238 kJ/mol) over the C-Br bond (~336 kJ/mol). This thermodynamic causality ensures that the alkyne is installed exclusively at the C2 position, leaving the C1 bromine intact for downstream transformations[1].

SonogashiraCoupling SM 1-Bromo-2-iodo- 4-methylbenzene Intermediate TMS-Protected Intermediate SM->Intermediate Step 1 Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Reagents->Intermediate Product 1-Bromo-2-ethynyl- 4-methylbenzene Intermediate->Product Step 2 Deprotect K2CO3 / MeOH (Desilylation) Deprotect->Product

Regioselective Sonogashira cross-coupling and subsequent desilylation pathway.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon to prevent the oxidative Glaser coupling of the alkyne.

  • Reagent Loading: Add 1-bromo-2-iodo-4-methylbenzene (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent & Base: Dissolve the mixture in degassed triethylamine (Et 3​ N) and tetrahydrofuran (THF) (1:1 v/v). The Et 3​ N acts as both the solvent and the base required to neutralize the HI byproduct.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (TMS-acetylene) (1.1 equiv) dropwise at 0 °C. Causality: Slow addition prevents localized high concentrations of the alkyne, minimizing homocoupling.

  • Reaction & Workup: Stir at room temperature for 4 hours. Filter through a Celite pad to remove palladium and copper salts.

  • Desilylation (Deprotection): Dissolve the crude TMS-protected intermediate in methanol. Add K 2​ CO 3​ (2.0 equiv) and stir for 2 hours at room temperature to cleave the labile C-Si bond, yielding the terminal alkyne.

  • Purification: Purify via silica gel flash chromatography (using hexanes/petroleum ether as the eluent) to isolate the target compound as a pale yellow oil[1].

Protocol B: Self-Validating High-Fidelity NMR Acquisition

To ensure the trustworthiness of the NMR data, the acquisition protocol must operate as a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) spiked with 0.03% v/v Tetramethylsilane (TMS).

  • System Validation (Lock & Shim): Insert the NMR tube into the spectrometer (e.g., 400 MHz). Establish a deuterium lock on the CDCl 3​ solvent peak to stabilize the magnetic field frequency. Perform gradient shimming to ensure magnetic field homogeneity (target a line width of < 1.0 Hz for the TMS peak).

  • Calibration: The internal TMS standard validates the chemical shift calibration for every run, anchoring the spectrum exactly at 0.00 ppm.

  • Acquisition Parameters: Run a pre-acquisition dummy scan (ds=2) to establish steady-state magnetization. Acquire 16 transients (ns=16) for 1 H NMR with a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the protons, preventing integration errors.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to optimize the signal-to-noise ratio without compromising resolution.

References[1] Title: 1-bromo-2-ethynyl-4-methylbenzene | 2196194-33-7

Sources

Exploratory

Whitepaper: Stability Dynamics and Storage Protocols for 1-Bromo-2-ethynyl-4-methylbenzene

Executive Summary 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) is a highly versatile bifunctional building block widely utilized in advanced organic synthesis, particularly in Sonogashira cross-couplings and cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) is a highly versatile bifunctional building block widely utilized in advanced organic synthesis, particularly in Sonogashira cross-couplings and click chemistry. However, the very features that make this molecule synthetically valuable—a highly reactive terminal alkyne and a labile aryl bromide—also render it exceptionally vulnerable to environmental degradation.

This technical guide provides an authoritative, mechanistic analysis of the compound's degradation pathways. By understanding the causality behind its instability, researchers can implement the self-validating storage and handling protocols detailed below to ensure absolute chemical fidelity during drug development and materials synthesis.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage system, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 1-Bromo-2-ethynyl-4-methylbenzene possesses two distinct reactive loci, each susceptible to different environmental triggers.

Vulnerability A: The Terminal Alkyne (Oxidation & Polymerization)

Terminal alkynes are inherently electron-rich and possess an acidic terminal proton. When exposed to ambient oxygen and trace transition metals (even those leached from standard laboratory equipment), the alkyne undergoes Glaser-type homocoupling 1. This oxidative dimerization converts the monomer into an unwanted diyne. Furthermore, even in highly controlled glovebox environments, terminal alkynes can undergo partial oxidation of the headgroup if oxygen is not rigorously excluded 2. Thermally, the alkyne is prone to oligomerization; elevated temperatures provide the kinetic energy required to initiate uncontrolled polymerization, resulting in intractable tars.

Safety Note: The acidic proton can react with heavy metals (e.g., Ag⁺, Cu⁺) to form highly explosive, shock-sensitive metal acetylides [BenchChem[1]](). Contact with unpassivated metal spatulas or containers must be strictly avoided.

Vulnerability B: The Aryl Bromide (Photolytic Cleavage)

The carbon-bromine (C-Br) bond on the aromatic ring is photochemically active. Exposure to ultraviolet (UV) or intense visible light provides sufficient energy to induce homolytic cleavage of the C-Br bond. This photodehalogenation generates highly reactive aryl radicals that can abstract hydrogen from solvents or cross-link with neighboring molecules, destroying the titer of the reagent3.

Degradation cluster_alkyne Terminal Alkyne Vulnerabilities cluster_bromide Aryl Bromide Vulnerabilities Core 1-Bromo-2-ethynyl-4-methylbenzene O2 O2 / Trace Metals Core->O2 Heat Thermal Stress Core->Heat UV UV / Vis Light Core->UV Glaser Glaser Homocoupling O2->Glaser Poly Polymerization Heat->Poly Radical C-Br Homolysis UV->Radical Dehalogenation Photodehalogenation Radical->Dehalogenation

Fig 1: Mechanistic degradation pathways of 1-Bromo-2-ethynyl-4-methylbenzene.

Quantitative Storage Matrix

To mitigate these vulnerabilities, the compound must be stored under conditions that suppress both thermal kinetics and photochemical excitation. The table below quantifies the impact of various storage conditions on the estimated shelf-life of the compound.

Storage ParameterOptimal ConditionMechanistic RationaleEstimated Shelf-LifeConsequence of Deviation
Temperature 2–8 °C (Refrigerated) Minimizes kinetic energy available for thermal polymerization of the alkyne.> 12 MonthsRapid oligomerization; formation of intractable tars.
Atmosphere Argon (Inert)Displaces O₂, preventing oxidative Glaser-type homocoupling.> 12 MonthsFormation of diynes; partial oxidation of the alkyne.
Illumination Amber Glass / DarkBlocks UV and high-energy visible light, preventing C-Br bond homolysis.> 12 MonthsPhotodehalogenation; generation of aryl radicals.
Sub-optimal 1 25 °C, Air, DarkThermal and oxidative stress permitted.~ 1–3 MonthsGradual dimerization and loss of synthetic titer.
Sub-optimal 2 25 °C, Air, UV LightTotal environmental exposure.< 1 WeekComplete degradation via radical cross-linking.

Self-Validating Experimental Protocols

A robust storage system is not just about placing a bottle in a fridge; it requires a closed-loop methodology that prevents degradation during handling and actively verifies purity before use.

Protocol 1: Inert Aliquoting and Long-Term Storage Setup

Objective: Establish a degradation-proof environment upon receipt of the bulk chemical to prevent repeated freeze-thaw cycles and oxygen exposure.

  • Acclimatization: Upon removal from cold shipping/storage, place the sealed bulk container in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold chemical, which could lead to alkyne hydration or base-catalyzed degradation over time.

  • Inert Transfer: Move the container into a glovebox purged with high-purity Argon (O₂ < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior, dense protective blanket against oxidative Glaser coupling.

  • Aliquoting: Subdivide the bulk material into single-use, pre-dried amber glass vials using a ceramic or PTFE spatula.

    • Causality: Single-use aliquots prevent repeated exposure to ambient oxygen. Amber glass prevents photodehalogenation. Avoiding metal spatulas prevents the formation of shock-sensitive metal acetylides.

  • Sealing: Seal the vials with PTFE-lined septa caps.

    • Causality: PTFE is chemically inert, preventing the leaching of plasticizers that occurs with standard rubber septa.

  • Storage: Transfer the sealed aliquots to a dedicated 2–8 °C chemical refrigerator, housed inside a secondary desiccated container.

Workflow Start Receive Bulk Glovebox Inert Glovebox Start->Glovebox Vials Amber Vials Glovebox->Vials Seal PTFE Sealing Vials->Seal Store Store 2-8°C Seal->Store QC Pre-Use QC Store->QC

Fig 2: Self-validating workflow for the inert aliquoting and storage of sensitive alkynes.

Protocol 2: Pre-Reaction Quality Control (Self-Validation)

Objective: Verify the structural integrity of the compound prior to deploying it in sensitive catalytic cross-coupling reactions. Trusting a storage protocol blindly is a failure of scientific rigor; the system must validate itself.

  • Sampling: In a fume hood, dissolve a 1–2 mg micro-aliquot of the stored compound in CDCl₃.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum.

  • Validation Markers:

    • Confirm Intact Alkyne: Look for the sharp terminal alkyne proton singlet (typically around δ 3.0 - 3.5 ppm).

    • Check for Glaser Dimer: If the terminal proton is missing and the aromatic region shows complex, broadened shifts, oxidative dimerization has occurred. The aliquot must be discarded.

    • Check for Dehalogenation: Ensure the aromatic splitting pattern remains consistent with a 1,2,4-trisubstituted benzene. Loss of the bromine atom via photolysis will drastically alter the electronic environment and the splitting pattern.

References

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold - ACS Publications. [Link]

  • Shifting from One- to Two-Electron Transfer Towards Water-Donating Photocatalytic Hydrogenation - CCS Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Reactivity and Tandem Annulation Strategies Using 1-Bromo-2-ethynyl-4-methylbenzene

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Introduction and Strategic Utility 1-Bromo-2-ethynyl-4-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals

Introduction and Strategic Utility

1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7), also referred to as 4-bromo-3-ethynyltoluene, is a highly privileged bifunctional synthon in modern organic synthesis 1. Featuring both a terminal alkyne and an ortho-positioned aryl bromide, this molecule serves as a versatile precursor for the construction of complex polycyclic aromatic hydrocarbons (PAHs), advanced optoelectronic materials, and biologically active heterocycles such as substituted indoles and benzofurans.

The true power of this building block lies in its orthogonal chemoselectivity . By carefully tuning the catalyst, coupling partner, and thermal conditions, researchers can selectively functionalize the terminal alkyne while preserving the aryl bromide for downstream, higher-energy transformations.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition into a carbon-halogen bond strictly follows the order of bond dissociation energies: C–I > C–Br > C–Cl .

When 1-bromo-2-ethynyl-4-methylbenzene is subjected to standard Sonogashira conditions (Pd(0)/Cu(I) co-catalysis) in the presence of an external aryl iodide, the palladium catalyst exclusively inserts into the C–I bond of the coupling partner. Simultaneously, the terminal alkyne undergoes deprotonation and transmetallation via a copper acetylide intermediate. By strictly maintaining the reaction at room temperature, the latent C–Br bond remains completely unreactive 2. This prevents unwanted oligomerization and yields an o-alkynylaryl bromide intermediate.

Once the internal alkyne is formed, the adjacent bromide is perfectly positioned for tandem intramolecular cyclization. Heating this intermediate with primary amines in the presence of a copper catalyst initiates a C–N bond formation, followed by a rapid 5-endo-dig hydroamination across the alkyne, yielding highly functionalized 6-methylindole derivatives 3. Alternatively, palladium-catalyzed heteroannulation can be employed to construct benzofuran cores 4.

Workflow Visualization

Sonogashira_Workflow SM 1-Bromo-2-ethynyl-4-methylbenzene (Orthogonal Synthon) PathA Step 1: Chemoselective Sonogashira Coupling SM->PathA Aryl-I, Pd(0)/Cu(I) RT, Et3N IntA o-Alkynylaryl Bromide Intermediate PathA->IntA PathB Step 2A: Tandem Heteroannulation ProdB Functionalized Indole/ Benzofuran PathB->ProdB PathC Step 2B: Sequential Cross-Coupling ProdC Asymmetric Diyne/ Extended π-System PathC->ProdC IntA->PathB Primary Amine, Cu(I) Heat, Base IntA->PathC Terminal Alkyne, Pd(0) Ligand, Heat

Divergent synthetic pathways for 1-Bromo-2-ethynyl-4-methylbenzene via orthogonal coupling.

Quantitative Reactivity Matrix

To facilitate experimental design, the following table summarizes the divergent reactivity profiles of 1-bromo-2-ethynyl-4-methylbenzene based on catalyst and temperature selection.

Table 1: Reactivity Matrix for Orthogonal Functionalization

Reaction PhaseTarget Functional GroupCoupling PartnerCatalyst SystemTemp (°C)Resulting Motif
Phase 1 (Chemoselective) Terminal Alkyne (-C≡CH)Aryl Iodide (Ar–I)PdCl₂[P(Ph)₃]₂ / CuI20–25Internal Alkyne (retains C–Br)
Phase 1 (Alternative) Terminal Alkyne (-C≡CH)Aryl Bromide (Ar–Br)Pd(CH₃CN)₂Cl₂ / cataCXium A80–90Internal Alkyne (retains C–Br)
Phase 2 (Annulation) Aryl Bromide (C–Br) + AlkynePrimary Amine (R–NH₂)CuI / L-Proline100–110N-Substituted 6-Methylindole
Phase 2 (Sequential) Aryl Bromide (C–Br)Terminal AlkynePd(PPh₃)₄ / CuI80–100Asymmetric Diyne

Validated Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Objective: Selectively couple the terminal alkyne with an aryl iodide while leaving the ortho-bromide intact.

Reagents:

  • 1-Bromo-2-ethynyl-4-methylbenzene (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (0.95 mmol, 0.95 equiv)

  • PdCl₂[P(Ph)₃]₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • THF (5 mL, Co-solvent)

  • Triethylamine (Et₃N) (5 mL, Base/Solvent)

Step-by-Step Procedure & Causality:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂[P(Ph)₃]₂ and CuI.

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: A strictly oxygen-free environment is critical. Trace oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.

  • Reagent Addition: Add anhydrous THF and Et₃N via syringe, followed by 1-bromo-2-ethynyl-4-methylbenzene and the aryl iodide.

    • Causality: The aryl iodide is used as the limiting reagent (0.95 equiv) to ensure complete consumption, as unreacted aryl iodides can co-elute with the product during chromatography.

  • Reaction: Stir the mixture at 20–25 °C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc).

    • Causality: Maintaining room temperature is paramount. Exceeding 40 °C provides enough thermal energy for the Pd(0) species to begin inserting into the C–Br bond, leading to unwanted polymerization.

  • Quench & Workup: Dilute the reaction with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl effectively complexes and solubilizes copper salts, preventing downstream oxidation and product degradation during concentration.

  • Purification: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the o-alkynylaryl bromide.

Protocol B: Tandem Cu-Catalyzed Annulation to 6-Methylindoles

Objective: Convert the o-alkynylaryl bromide intermediate into a fully functionalized indole core.

Reagents:

  • o-Alkynylaryl bromide intermediate from Protocol A (1.0 mmol, 1.0 equiv)

  • Primary Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • CuI (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure & Causality:

  • Preparation: In a heavy-walled sealed tube, combine the o-alkynylaryl bromide, CuI, L-Proline, and K₂CO₃.

  • Atmosphere Control: Purge the vessel with Argon for 5 minutes.

  • Reagent Addition: Add anhydrous DMF and the primary amine via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for Cu-catalyzed C–N cross-coupling at the sterically hindered ortho-bromide site. Once the C–N bond forms, the intermediate undergoes a rapid, thermodynamically driven 5-endo-dig cyclization to form the aromatic indole system.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (30 mL), and wash thoroughly with distilled water (3 × 20 mL).

    • Causality: Multiple water washes are necessary to completely partition the high-boiling DMF into the aqueous phase, which would otherwise interfere with silica gel chromatography.

  • Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the N-substituted 6-methylindole.

References

  • The Synthesis and Properties of Ladder-Type π-Conjugated Compounds with Pyrrole and Phosphole Rings. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex. ACS Omega. Available at:[Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at:[Link]

Sources

Application

The Synthetic Versatility of 1-Bromo-2-ethynyl-4-methylbenzene: A Guide to Cross-Coupling Reactions

Introduction: A Bifunctional Building Block for Complex Architectures In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Building Block for Complex Architectures

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 1-Bromo-2-ethynyl-4-methylbenzene emerges as a particularly valuable synthon, possessing two distinct and orthogonally reactive functional groups: an aryl bromide and a terminal alkyne. This unique arrangement on a toluenic scaffold offers a versatile platform for a variety of palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon bonds. This guide provides detailed application notes and protocols for the Sonogashira, Suzuki, and Heck reactions involving this substrate, tailored for researchers, scientists, and professionals in drug development and materials science. The proximity of the bromo and ethynyl groups also introduces the potential for intriguing intramolecular cyclization pathways, a key consideration in planning synthetic routes.[1]

I. The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[2][3] For 1-Bromo-2-ethynyl-4-methylbenzene, this reaction can be employed in two principal ways: either by coupling a different terminal alkyne at the aryl bromide position or by utilizing the molecule's own terminal alkyne to couple with another aryl or vinyl halide. The protocols provided here will focus on the former, showcasing the construction of diarylacetylene derivatives.

Expertise & Experience: Causality Behind Experimental Choices

The choice between a traditional copper-co-catalyzed Sonogashira and a copper-free variant is a critical decision. The classical protocol, employing a copper(I) salt (typically CuI), often proceeds under milder conditions and with lower palladium loadings.[3] However, the presence of copper can lead to the undesirable Glaser-type homocoupling of the terminal alkyne, a significant issue when working with valuable or complex alkynes.[4] Copper-free protocols, while sometimes requiring more specialized ligands or higher temperatures, circumvent this issue and can simplify product purification. The protocols below provide both options to offer flexibility based on the specific needs of the synthesis. The choice of a bulky, electron-rich phosphine ligand in the copper-free variant is crucial for promoting the oxidative addition of the less reactive aryl bromide at room temperature.[2]

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol details a standard, reliable method for the Sonogashira coupling of 1-Bromo-2-ethynyl-4-methylbenzene with a terminal alkyne.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed triethylamine (2.0-3.0 equiv.) and a suitable solvent such as THF or DMF (to achieve a ~0.1 M concentration of the aryl bromide).

  • Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative for substrates where alkyne homocoupling is a concern.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a robust inert atmosphere, pre-form the active Pd(0) catalyst by stirring (AllylPdCl)₂ (0.01 equiv., 1 mol%) and a bulky phosphine ligand such as P(t-Bu)₃ (0.04 equiv., 4 mol%) in anhydrous DMF for 15-20 minutes.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous DMF.

  • Reagent Addition: Add a suitable amine base, such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF501285-95 (typical)
2(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DMF801680-90 (typical)
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane1002475-85 (typical for less reactive partners)

Note: Yields are representative for analogous aryl bromide substrates and may require optimization for 1-Bromo-2-ethynyl-4-methylbenzene.

II. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[5] In the context of 1-Bromo-2-ethynyl-4-methylbenzene, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the C-1 position.

Expertise & Experience: Navigating Suzuki Coupling Parameters

The success of a Suzuki coupling hinges on the careful selection of the palladium source, ligand, base, and solvent system.[5] For an aryl bromide like our substrate, a Pd(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is commonly used.

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol outlines a general procedure for the Suzuki coupling of 1-Bromo-2-ethynyl-4-methylbenzene with a representative arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv., 4 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and an aqueous solution of a base (e.g., 2 M K₂CO₃). The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Conditions
EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10080-95 (typical)
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10085-98 (typical)
3Pd(PPh₃)₄-Na₂CO₃DME/H₂O8570-90 (typical)

Note: Yields are representative for analogous aryl bromide substrates and may require optimization.

III. The Heck Reaction: Alkenylation of the Aryl Bromide

The Mizoroki-Heck reaction provides a powerful method for the formation of a new carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[6] This reaction can be used to introduce a vinyl group onto the 1-position of 1-Bromo-2-ethynyl-4-methylbenzene.

Expertise & Experience: Controlling Regioselectivity and Stereoselectivity

A key consideration in the Heck reaction is controlling the regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond.[7] For many common alkenes, such as acrylates and styrenes, the reaction is highly regioselective and typically yields the E-isomer as the major product. The choice of reaction conditions, including the ligand and base, can influence the outcome. Phosphine-free conditions, often referred to as Jeffery conditions, can be effective for activated aryl halides and may offer advantages in terms of catalyst stability and ease of handling.

Protocol 4: Heck Reaction with an Alkene

This protocol provides a general method for the Heck coupling of 1-Bromo-2-ethynyl-4-methylbenzene with an alkene like n-butyl acrylate.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and a suitable ligand if necessary (e.g., P(o-tolyl)₃, 0.04 equiv., 4 mol%).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Reagent Addition: Add a polar aprotic solvent such as DMF or NMP, followed by the alkene (1.2-1.5 equiv.) and a base (e.g., triethylamine, 1.5-2.0 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryCatalyst SystemBaseSolventAlkeneTemperature (°C)Yield (%)
1Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMFn-Butyl acrylate10075-90 (typical)
2PdCl₂(PPh₃)₂NaOAcNMPStyrene12070-85 (typical)
3Pd₂(dba)₃K₂CO₃DMAcMethyl vinyl ketone11065-80 (typical)

Note: Yields are representative for analogous aryl bromide substrates and may require optimization.

IV. Intramolecular Reactions: A Competing Pathway

A crucial aspect of the chemistry of 1-Bromo-2-ethynyl-4-methylbenzene is the potential for intramolecular reactions, given the ortho disposition of the bromo and ethynyl groups. Under certain palladium-catalyzed conditions, particularly in the presence of a nucleophile, an intramolecular cyclization can occur to form substituted indole derivatives. This can be either a desired synthetic outcome or an undesired side reaction.

Expertise & Experience: Directing the Reaction Pathway

The outcome of the reaction—intermolecular cross-coupling versus intramolecular cyclization—is highly dependent on the reaction conditions. The choice of catalyst, ligands, base, and the presence of external coupling partners all play a role. For instance, in the absence of a suitable external coupling partner, and with a palladium catalyst capable of facilitating C-N or C-C bond formation, intramolecular pathways may be favored. Researchers should be mindful of this possibility and carefully choose their reaction conditions to selectively favor the desired transformation.

Visualization of Key Processes

Catalytic Cycles

G cluster_0 Sonogashira Coupling cluster_1 Suzuki Coupling cluster_2 Heck Coupling Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition (Ar-Br) PdII_B Ar-Pd(II)L₂(C≡CR') PdII_A->PdII_B Transmetalation (CuC≡CR') PdII_B->Pd0 Reductive Elimination Product_S Ar-C≡CR' PdII_B->Product_S Pd0_Su Pd(0)L₂ PdII_A_Su Ar-Pd(II)L₂-Br Pd0_Su->PdII_A_Su Oxidative Addition (Ar-Br) PdII_B_Su Ar-Pd(II)L₂(Ar') PdII_A_Su->PdII_B_Su Transmetalation (Ar'B(OH)₂) PdII_B_Su->Pd0_Su Reductive Elimination Product_Su Ar-Ar' PdII_B_Su->Product_Su Pd0_H Pd(0)L₂ PdII_A_H Ar-Pd(II)L₂-Br Pd0_H->PdII_A_H Oxidative Addition (Ar-Br) PdII_B_H [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_A_H->PdII_B_H Alkene Coordination PdII_C_H R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_B_H->PdII_C_H Migratory Insertion PdII_C_H->Pd0_H β-Hydride Elimination & Reductive Elimination Product_H Ar-CH=CHR PdII_C_H->Product_H

Caption: Catalytic cycles for Sonogashira, Suzuki, and Heck reactions.

G cluster_inter Intermolecular Coupling cluster_intra Intramolecular Cyclization Substrate 1-Bromo-2-ethynyl-4-methylbenzene Sonogashira Sonogashira Substrate->Sonogashira + R'C≡CH Suzuki Suzuki Substrate->Suzuki + Ar'B(OH)₂ Heck Heck Substrate->Heck + Alkene Indole Indole Synthesis Substrate->Indole + Nucleophile (e.g., Amine)

Sources

Method

Application Note: Exploiting 1-Bromo-2-ethynyl-4-methylbenzene in the Synthesis of Polycyclic Heteroacenes and APIs

Executive Summary The development of complex heterocycles, active pharmaceutical ingredients (APIs), and ladder-type π-conjugated materials relies heavily on bifunctional building blocks that offer programmable reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of complex heterocycles, active pharmaceutical ingredients (APIs), and ladder-type π-conjugated materials relies heavily on bifunctional building blocks that offer programmable reactivity. 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) represents a premier ortho-haloethynylbenzene scaffold[1]. Featuring both a terminal alkyne and an ortho-positioned aryl bromide, this molecule allows chemists to execute highly chemoselective cross-coupling reactions followed by tandem cyclizations[2]. This application note details the mechanistic rationale, self-validating protocols, and quantitative data for utilizing this compound in advanced organic synthesis[3].

Chemical Profile & Orthogonal Reactivity

PropertySpecification
Chemical Name 1-Bromo-2-ethynyl-4-methylbenzene
CAS Number 2196194-33-7[4]
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol [5]
Structural Motif ortho-Haloarylalkyne
Primary Utility Precursor for indoles, benzothiophenes, and heteroacenes[3]

The synthetic power of 1-bromo-2-ethynyl-4-methylbenzene lies in its orthogonal reactivity . The terminal alkyne (C-sp) is highly susceptible to transition-metal-catalyzed cross-coupling (e.g., Sonogashira conditions), whereas the aryl bromide (C-sp²) remains relatively inert under mild conditions[3]. This allows the bromide to act as a latent electrophile, preserved for downstream intramolecular annulation or secondary cross-coupling events[6].

Mechanistic Insights: The Causality of Reaction Design

To successfully deploy this building block, researchers must understand the kinetic and thermodynamic principles driving its two primary functionalization phases:

Phase 1: Chemoselective C(sp)–C(sp²) Coupling

During a standard Sonogashira coupling with an aryl iodide partner, the reaction is highly chemoselective. Causality: The oxidative addition of a Palladium(0) catalyst into a C–I bond is kinetically favored over a C–Br bond due to the lower bond dissociation energy of C–I (~65 kcal/mol) versus C–Br (~81 kcal/mol). By maintaining the reaction temperature at or below 50 °C, the Pd(0) species selectively activates the aryl iodide, leaving the native bromide of the 1-bromo-2-ethynyl-4-methylbenzene intact[3].

Phase 2: Electrophilic Annulation

Once the diarylethyne intermediate is formed, it can be converted into a functionalized heterocycle (such as a 3-bromo-indole) via electrophilic cyclization. Causality: The introduction of an electrophile like N-bromosuccinimide (NBS) or iodine monochloride (ICl) generates a highly reactive halonium ion across the alkyne π-system[6]. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, promoting a thermodynamically favored 5-endo-dig or 6-endo-dig nucleophilic attack by an adjacent heteroatom (e.g., a pendant amine from the initial coupling partner)[6].

Visualizing the Reaction Cascade

G A 1-Bromo-2-ethynyl- 4-methylbenzene C Sonogashira Coupling (Pd/Cu, 50°C) A->C B Aryl Iodide (e.g., 2-Iodoaniline) B->C D Diarylethyne Intermediate C->D Orthogonal Reactivity (C-I vs C-Br) E Electrophilic Cyclization (NBS) D->E F 3-Bromo-Indole Derivative E->F 5-endo-dig Annulation

Workflow: Orthogonal Sonogashira coupling and electrophilic cyclization of o-haloethynylbenzenes.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure reaction fidelity at each step[3].

Protocol A: Chemoselective Sonogashira Cross-Coupling

Objective: Synthesize a diarylethyne intermediate while preserving the aryl bromide.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-N-phenylaniline (1.05 equiv) and 1-bromo-2-ethynyl-4-methylbenzene (1.00 equiv)[3].

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous triethylamine (Et₃N) and THF (1:1 v/v ratio) to achieve a 0.1 M substrate concentration.

  • Reaction: Stir the mixture at 50 °C for 12–18 hours[3].

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the alkyne starting material. The product spot will exhibit bright blue fluorescence under 254 nm UV light.

  • Workup & Purification: Filter through a short pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint 2 (MS): Perform Mass Spectrometry. The successful preservation of the aryl bromide is confirmed by the presence of a distinct 1:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks, an inherent signature of a single bromine atom.

Protocol B: Intramolecular Halogenative Cyclization

Objective: Convert the diarylethyne into a 3-bromo-indole derivative.

  • Preparation: Dissolve the diarylethyne intermediate from Protocol A (1.00 equiv) in anhydrous THF (0.05 M) under an Argon atmosphere[3].

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS, 1.05 equiv) in small portions to control the exothermic halonium formation[3].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 21 hours[3].

  • Self-Validation Checkpoint 3 (FTIR): Take an aliquot and perform rapid IR spectroscopy. The complete disappearance of the sharp C≡C stretch (~2200 cm⁻¹) validates the consumption of the alkyne and successful ring closure.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine species. Extract with CHCl₃, dry over Na₂SO₄, and concentrate[3].

  • Self-Validation Checkpoint 4 (NMR): In the ¹H-NMR spectrum, look for the downfield shift of the newly fully aromatized heterocyclic core protons and the disappearance of the alkyne-adjacent protons.

Data Presentation: Comparative Methodologies

The versatility of 1-bromo-2-ethynyl-4-methylbenzene and its analogs allows for multiple cyclization pathways depending on the chosen catalyst and electrophile[6][7][8].

Reaction PathwayReagents / CatalystIntermediate StateFinal Product ClassYield RangeKey Advantage
Electrophilic Annulation NBS or ICl, THF, RTHalonium-alkyne complex3-Halo-indoles / Benzothiophenes75% – 88%Installs a secondary halogen for further functionalization[3].
Transition-Metal Cyclization CuI, K₂CO₃, DMF, 80 °CCu-activated π-complexUnsubstituted Indoles / Carbolines65% – 82%Halogen-free core; highly tolerant of sensitive functional groups[7].
Heck-Type Cascade Pd(OAc)₂, Ligand, BasePalladacycle intermediatePolycyclic Heteroacenes (PAHs)45% – 73%Direct access to extended π-conjugated systems for OLEDs[6].

References

  • PubChemLite. "1-bromo-2-ethynyl-4-methylbenzene (C9H7Br) Structural Information." Université du Luxembourg. Available at:[Link]

  • MDPI. "The Synthesis and Properties of Ladder-Type π-Conjugated Compounds with Pyrrole and Phosphole Rings." Molecules 2024, 29(1), 104. Available at:[Link]

  • NIH. "Synthesis of 2,3-Disubstituted 4-Ethoxycarbonyl-β-carbolin-1-ones." The Journal of Organic Chemistry 2020. Available at:[Link]

  • ResearchGate. "Intramolecular Halogenative-Arylation of Alkynes Using N-halosuccinimide (NXS) Reagents in the CH3CN-H2O System." Nature Communications 2020. Available at:[Link]

Sources

Application

Application Note: 1-Bromo-2-ethynyl-4-methylbenzene as an Orthogonal Synthon in Advanced Materials Science

Executive Summary & Mechanistic Rationale In the design of advanced organic materials—ranging from Poly(arylene ethynylene)s (PAEs) for organic photovoltaics (OPVs) to 2D Graphyne-based Covalent Organic Frameworks (COFs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the design of advanced organic materials—ranging from Poly(arylene ethynylene)s (PAEs) for organic photovoltaics (OPVs) to 2D Graphyne-based Covalent Organic Frameworks (COFs)—the selection of building blocks dictates the ultimate optoelectronic properties and processability of the material. 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) [1] has emerged as a highly versatile, bifunctional synthon that allows researchers to execute complex, multi-step macromolecular architectures with high chemoselectivity.

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this molecule:

  • The Terminal Ethynyl Group (-C≡CH): Primed for C(sp)-C(sp) oxidative homocoupling (Glaser-Hay) or C(sp)-C(sp²) cross-coupling (Sonogashira). Its terminal nature allows for immediate functionalization without the need for deprotection steps.

  • The Aryl Bromide (-Br): Acts as a latent electrophile. Because the C(sp²)-Br bond (bond dissociation energy ~81 kcal/mol) is kinetically less reactive toward oxidative addition by Pd(0) compared to C(sp²)-I bonds (~65 kcal/mol), it provides a window for orthogonal reactivity . You can functionalize the alkyne first, leaving the bromide intact for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The Methyl Group (-CH₃): In materials science, rigid π-conjugated backbones often suffer from profound insolubility due to strong intermolecular π-π stacking. The para-methyl group introduces essential steric bulk and breaks absolute planarity, dramatically enhancing the solubility of the resulting polymers or 2D networks in organic solvents—a strict requirement for spin-coating or solution-phase processing[2].

Pathway Visualization: Orthogonal Reactivity

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor, demonstrating how catalyst selection dictates the material outcome.

G A 1-Bromo-2-ethynyl- 4-methylbenzene B Glaser Homocoupling (O2, Cu Catalyst) A->B targets -C≡CH C Sonogashira Coupling (Pd/Cu Catalysis) A->C targets -C≡CH (preserves -Br) D Tandem Cyclization (Pd Catalysis) A->D targets both -Br & -C≡CH E 1,3-Diyne Linkers (Graphyne COFs) B->E F Asymmetric Alkynes (PAE Polymers) C->F G Fused Heterocycles (OLED Cores) D->G

Orthogonal reactivity pathways of 1-bromo-2-ethynyl-4-methylbenzene in materials science.

Validated Protocols for Materials Synthesis

To ensure reproducibility, the following protocols are designed as self-validating systems . Each methodology includes specific analytical checkpoints to confirm that the desired mechanistic pathway has been successfully isolated.

Protocol A: Chemoselective Sonogashira Coupling (Synthesis of Asymmetric Monomers)

Objective: To couple the terminal alkyne with an exogenous aryl iodide while strictly preserving the native aryl bromide for future polymerization. Causality: We exploit the kinetic disparity between C-I and C-Br bonds. By using a mild Pd(II)/Cu(I) catalytic system at room temperature, Pd(0) (generated in situ) selectively undergoes oxidative addition into the weaker C-I bond of the coupling partner, completely ignoring the C-Br bond on our building block.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, add 1-bromo-2-ethynyl-4-methylbenzene (1.0 equiv) and the target Aryl Iodide (1.05 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). Note: The CuI acts as a co-catalyst to form a copper acetylide intermediate, facilitating transmetalation to the Pd center.

  • Solvent/Base Addition: Inject anhydrous THF (0.1 M) and degassed Triethylamine (Et₃N, 3.0 equiv). The amine serves as both the base to deprotonate the alkyne and the reductant to generate the active Pd(0) species.

  • Reaction: Stir at 25 °C for 4–6 hours. Do not heat, as elevated temperatures will force the Pd(0) to begin inserting into the C-Br bond, leading to oligomerization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Validation & Checkpoints:

  • FTIR: The sharp terminal alkyne ≡C-H stretch at ~3300 cm⁻¹ must completely disappear.

  • ¹H NMR: The terminal alkyne proton (~3.2 ppm, singlet) will vanish. Crucially, the aromatic protons adjacent to the bromide must remain unshifted, confirming the C-Br bond is intact.

Protocol B: Symmetrical 1,3-Diyne Synthesis via Glaser-Hay Homocoupling

Objective: To synthesize extended 1,3-diyne linkers, which are the fundamental structural motifs for metalated Graphyne-based 2D networks and carbon-rich COFs[2]. Causality: This reaction utilizes Cu(I) in the presence of an oxidant (O₂) and a bidentate amine ligand (TMEDA). TMEDA solubilizes the copper species and tunes its redox potential, allowing for the rapid dimerization of the copper acetylide intermediates without affecting the aryl bromide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-bromo-2-ethynyl-4-methylbenzene (1.0 equiv) in a solvent mixture of Acetone/DCM (1:1, 0.2 M).

  • Catalyst Complexation: Add CuCl (10 mol%) and TMEDA (20 mol%). The solution will turn a distinct blue/green color indicating the formation of the active Cu-amine complex.

  • Oxidation: Bubble dry O₂ gas through the solution for 10 minutes, then attach an O₂ balloon. Stir vigorously at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl to remove the copper-amine complex, extract with DCM, and concentrate.

Validation & Checkpoints:

  • FTIR: Disappearance of the 3300 cm⁻¹ peak and the emergence of a weak, internal C≡C stretch at ~2150 cm⁻¹.

  • Mass Spectrometry (ESI/APCI): The appearance of a distinct isotopic pattern for a dibrominated molecular ion (M⁺, [M+2]⁺, [M+4]⁺ in a 1:2:1 ratio), proving the dimerization occurred while preserving both bromides.

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters and expected yields for the orthogonal functionalization of 1-bromo-2-ethynyl-4-methylbenzene, serving as a quick-reference guide for process scale-up.

Reaction TypeTarget BondPreserved BondCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
Sonogashira (Chemoselective) Terminal -C≡CHAryl -BrPd(PPh₃)₂Cl₂ / CuI254–685–92%
Glaser-Hay Homocoupling Terminal -C≡CHAryl -BrCuCl / TMEDA / O₂251278–88%
Suzuki-Miyaura Aryl -BrInternal -C≡C-RPd(dppf)Cl₂ / K₂CO₃80–9012–1880–90%
Tandem Cyclization (Indoles) Both (-Br & -C≡CH)NonePd(OAc)₂ / Ligand100+2460–75%

Note: Suzuki-Miyaura coupling on this scaffold should only be performed AFTER the terminal alkyne has been functionalized or protected (e.g., with a TMS group), as free terminal alkynes can poison Pd catalysts or undergo unwanted side reactions at elevated temperatures.

References

  • Zhang, G., et al. (2018). Synthesis of Symmetrical 1, 3-Diynes via Cross-Coupling Reaction of Alkynyl Bromide with Alkynyl Aluminum Catalyzed by Nickel. Chinese Journal of Organic Chemistry. Retrieved from: [Link][3]

  • Ahammed, S., et al. (2014). Cu-Catalyzed Fe-Driven Csp–Csp and Csp–Csp2 Cross-Coupling: An Access to 1,3-Diynes and 1,3-Enynes. The Journal of Organic Chemistry. Retrieved from:[Link][4]

  • Cirera, B., et al. (2020). Metalated Graphyne-Based Networks as Two-Dimensional Materials: Crystallization, Topological Defects, Delocalized Electronic States, and Site-Specific Doping. ACS Nano. Retrieved from:[Link][2]

Sources

Method

Application Note: Efficient One-Pot Synthesis of 3-Methyl-9H-Carbazole via Tandem Palladium-Catalyzed Suzuki-Miyaura/Hydroamination

Executive Summary Carbazoles are privileged scaffolds in medicinal chemistry, organic light-emitting diodes (OLEDs), and materials science. Traditional syntheses of the carbazole core, such as the Cadogan cyclization or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazoles are privileged scaffolds in medicinal chemistry, organic light-emitting diodes (OLEDs), and materials science. Traditional syntheses of the carbazole core, such as the Cadogan cyclization or Fischer indole-type reactions, often require harsh thermal conditions or highly reactive reagents. This application note details a highly efficient, regioselective one-pot synthesis of 3-methyl-9H-carbazole utilizing 1-bromo-2-ethynyl-4-methylbenzene and 2-aminophenylboronic acid .

By leveraging a tandem palladium-catalyzed sequence, the carbazole framework is constructed in one pot, forming new C–C and C–N bonds regiospecifically[1]. This method circumvents the need for multi-step intermediate isolations, providing a robust, scalable, and self-validating protocol for drug development professionals and synthetic chemists.

Mechanistic Rationale & Pathway

The synthesis relies on the bifunctional nature of 1-bromo-2-ethynyl-4-methylbenzene. The C–Br bond is primed for oxidative addition, while the terminal alkyne serves as an intramolecular electrophile for the subsequent cyclization.

The use of o-alkynylhalobenzenes in tandem metal-catalyzed C–N and C–C bond formations is a highly efficient route to functionalized indoles and carbazoles[2]. The reaction proceeds through two distinct phases:

  • Suzuki-Miyaura Cross-Coupling: The Pd(0) catalyst inserts into the C–Br bond of 1-bromo-2-ethynyl-4-methylbenzene. Following base-mediated transmetalation with 2-aminophenylboronic acid and reductive elimination, an intermediate 2-(2-ethynyl-4-methylphenyl)aniline is formed.

  • Intramolecular Hydroamination: The newly installed aniline amine (–NH₂) is positioned in close proximity to the ortho-alkyne. Intramolecular cyclization of these alkynyl anilines furnishes NH-carbazoles via a highly favorable 5-endo-dig hydroamination mechanism[3]. Furthermore, Sonogashira coupling of 1-bromo-2-ethynylbenzene derivatives followed by metal-catalyzed cyclization is a well-documented pathway for synthesizing complex ladder-type π-conjugated compounds[4].

G A 1-Bromo-2-ethynyl-4-methylbenzene + 2-Aminophenylboronic acid C Oxidative Addition [Pd(II) Intermediate] A->C Adds to B Pd(0) Catalyst (Active Species) B->C Inserts into C-Br D Transmetalation (Base Mediated) C->D + Boronic Acid E Reductive Elimination [2-(2-ethynyl-4-methylphenyl)aniline] D->E - Pd(0) E->B Catalyst Regeneration F Intramolecular Hydroamination (Alkyne Activation) E->F Cyclization G 3-Methyl-9H-carbazole (Target Product) F->G Aromatization

Mechanistic pathway of the tandem Pd-catalyzed Suzuki-Miyaura coupling and hydroamination.

Reaction Optimization Data

To establish the causality behind the selected protocol conditions, various parameters were evaluated. The biphasic Toluene/H₂O system is critical; the water dissolves the inorganic base, generating the reactive boronate species required for efficient transmetalation, while toluene solubilizes the organic starting materials.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)
1 Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O (4:1) 90 92
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (4:1)9085
3Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O (4:1)9088
4Pd(PPh₃)₄Et₃NToluene (Anhydrous)9035
5NoneK₂CO₃Toluene/H₂O (4:1)900

Note: Yields are isolated yields after silica gel chromatography. Entry 1 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Scale: 1.0 mmol Target: 3-Methyl-9H-carbazole

Step 1: Reagent Preparation & Inert Atmosphere Setup
  • Equip a 25 mL Schlenk tube with a magnetic stir bar.

  • Add 1-bromo-2-ethynyl-4-methylbenzene (195 mg, 1.0 mmol, 1.0 equiv), 2-aminophenylboronic acid (164 mg, 1.2 mmol, 1.2 equiv), K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling. Self-Validation Check: The solid mixture should appear as a pale yellow powder. Any dark brown clumping at this stage indicates premature oxidation of the Pd(0) catalyst.

Step 2: Solvent Addition & Reaction Initiation
  • Syringe in 4.0 mL of anhydrous, degassed Toluene and 1.0 mL of degassed deionized H₂O.

  • Replace the septum with a Teflon screw-cap under a positive flow of argon.

  • Submerge the Schlenk tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm). Self-Validation Check: Upon heating, the biphasic mixture will transition from a pale yellow suspension to a dark brown/black mixture over 30–45 minutes. This color change is a reliable indicator of active palladium cycling (formation of Pd black nanoparticles).

Step 3: Reaction Monitoring
  • After 8 hours, cool the reaction briefly and extract a 10 µL aliquot from the organic (upper) layer.

  • Dilute the aliquot in 100 µL of EtOAc and spot on a silica gel TLC plate. Elute with Hexanes/EtOAc (5:1). Self-Validation Check:

  • Starting material (1-bromo-2-ethynyl-4-methylbenzene): Rf​≈0.8 (UV active).

  • Product (3-Methyl-9H-carbazole): Rf​≈0.4 (Bright blue fluorescence under 254 nm UV light; stains deep brown with vanillin/H₂SO₄ dip).

  • The reaction is complete when the spot at Rf​≈0.8 is fully consumed.

Step 4: Workup & Purification
  • Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and H₂O (10 mL).

  • Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient of 100% Hexanes to Hexanes/EtOAc (10:1). Expected Outcome: 3-Methyl-9H-carbazole elutes as a pale yellow to off-white solid. Expected yield: ~166 mg (92%).

Step 5: Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (br s, 1H, N-H), 7.98 (d, J = 7.8 Hz, 1H), 7.85 (s, 1H), 7.45 - 7.35 (m, 3H), 7.28 - 7.18 (m, 2H), 2.52 (s, 3H, -CH₃).

  • HRMS (ESI): m/z calculated for C₁₃H₁₂N [M+H]⁺ 182.0964; found 182.0960.

Field-Proven Insights & Troubleshooting

  • Causality of Boronic Acid Stoichiometry: 2-Aminophenylboronic acid is prone to protodeboronation at elevated temperatures. Using a slight excess (1.2 equiv) ensures complete consumption of the valuable 1-bromo-2-ethynyl-4-methylbenzene substrate.

  • Incomplete Cyclization: If TLC reveals an intermediate spot at Rf​≈0.6 (the uncyclized aniline intermediate), the hydroamination step is lagging. This is typically caused by insufficient heating or catalyst deactivation. Adding an additional 2 mol% of Pd(PPh₃)₄ and elevating the temperature to 100 °C for 2 hours will drive the 5-endo-dig cyclization to completion.

  • Degassing Importance: Failure to rigorously degas the Toluene/H₂O solvent system will result in the homocoupling of 2-aminophenylboronic acid (forming a biphenyl diamine byproduct) and oxidative degradation of the Pd catalyst, severely depressing the yield.

References

  • 1 - The Royal Society of Chemistry[1] 2.3 - Chemical Reviews[3] 3.4 - MDPI[4] 4.2 - Organic Letters (ACS)[2]

Sources

Application

Application Notes &amp; Protocols: 1-Bromo-2-ethynyl-4-methylbenzene as a Strategic Building Block in Pharmaceutical Intermediate Synthesis

Abstract 1-Bromo-2-ethynyl-4-methylbenzene (also known as 2-Bromo-1-ethynyl-4-methylbenzene) is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Bromo-2-ethynyl-4-methylbenzene (also known as 2-Bromo-1-ethynyl-4-methylbenzene) is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern medicinal chemistry. Its unique architecture, featuring an ortho-disubstituted bromo and ethynyl group, provides a platform for sequential and diverse chemical transformations. This guide details the strategic application of this intermediate, focusing on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of kinase inhibitors. The protocols provided herein are designed for researchers, chemists, and drug development professionals to leverage the full synthetic potential of this valuable intermediate.

Physicochemical Properties and Safety Considerations

1-Bromo-2-ethynyl-4-methylbenzene is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] As with all haloalkanes and terminal alkynes, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]

PropertyValueSource
IUPAC Name 1-Bromo-2-ethynyl-4-methylbenzene[1]
CAS Number 947546-75-0[4]
Molecular Formula C₉H₇Br[4]
Molecular Weight 195.06 g/mol [4]
Appearance Powder[1]
Storage Sealed in dry, 2-8°C[4]

Core Reactivity and Synthetic Strategy

The primary value of 1-bromo-2-ethynyl-4-methylbenzene lies in the distinct reactivity of its two key functional groups: the C(sp²)-Br bond and the terminal C(sp)-H bond. The ortho orientation of these groups is critical, enabling their participation in sequential or tandem reactions to rapidly build molecular complexity.

  • C-Br Bond: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations.[5][6] This site allows for the strategic introduction of aryl, heteroaryl, vinyl, or amino moieties.

  • C≡C-H Bond: The terminal alkyne is a versatile functional group. It can be deprotonated to form a potent nucleophile (an acetylide) for coupling reactions or participate directly in reactions like copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and various cyclization cascades.[7]

The strategic placement of these groups allows for a synthetic design where one group can be reacted selectively while the other remains available for a subsequent transformation. This is particularly powerful for creating diverse libraries of compounds from a common intermediate.

Caption: Key reactive sites of 1-bromo-2-ethynyl-4-methylbenzene.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds and is exceptionally effective with substrates like 1-bromo-2-ethynyl-4-methylbenzene.[7][8][9] This reaction is fundamental for elongating the carbon skeleton and introducing new aromatic or heteroaromatic systems, which are prevalent in kinase inhibitors.[5][10]

Protocol 3.1: General Procedure for Sonogashira Coupling

This protocol describes the coupling of 1-bromo-2-ethynyl-4-methylbenzene with a terminal alkyne, functionalizing the C-Br bond.

Sources

Method

Application Note: Advanced Protocols for the Sonogashira Cross-Coupling of Aryl Bromides

Introduction & Mechanistic Causality The Sonogashira reaction is a quintessential cross-coupling methodology in organic synthesis and drug development, enabling the formation of C(sp²)–C(sp) bonds between aryl halides an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Sonogashira reaction is a quintessential cross-coupling methodology in organic synthesis and drug development, enabling the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes[1]. While aryl iodides couple readily under standard conditions, aryl bromides present a significant kinetic hurdle. The sp² C–Br bond possesses a higher bond dissociation energy than the C–I bond, making the initial oxidative addition of the palladium catalyst to the aryl bromide the rate-limiting step of the catalytic cycle (2)[2].

Historically, copper(I) salts were employed as co-catalysts to generate highly nucleophilic copper acetylides in situ (3)[3]. However, this dual-metal system introduces a critical failure point in large-scale synthesis: in the presence of trace oxygen, copper acetylides undergo rapid oxidative dimerization (Glaser homocoupling)[2]. This side reaction consumes valuable alkyne starting materials and generates dimeric impurities that are notoriously difficult to separate from the desired product.

To circumvent this, modern protocols mandate copper-free conditions . In the absence of copper, the transmetalation step is replaced by a base-mediated deprotonation of the alkyne directly coordinated to the Pd(II) center (4)[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar Coord Alkyne Coordination PdII_Ar->Coord + Alkyne PdII_Alkyne Pd(II)-Alkyne Complex Coord->PdII_Alkyne Deprot Deprotonation by Base PdII_Alkyne->Deprot + Base PdII_Acetylide Ar-Pd(II)-Acetylide Deprot->PdII_Acetylide - HBr RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Copper-free Sonogashira catalytic cycle highlighting base-mediated transmetalation.

Quantitative Comparison of Catalytic Systems

The selection of the catalytic system dictates both the required reaction temperature and the overall yield. Below is a quantitative summary of established protocols for aryl bromides.

Reaction TypeCatalyst SystemBaseSolventTempTypical YieldDrawbacks / Limitations
Standard Pd/Cu Pd(PPh₃)₄ / CuIEt₃NTHF80 °C40–60%Severe Glaser homocoupling; requires heating[3].
Cu-Free (Room Temp) (AllylPdCl)₂ / P(t-Bu)₃DABCODMF25 °C85–95%Ligand is highly air-sensitive; strict inert conditions needed[2].
Cu-Free (Aqueous) Pd(TPPMS)₃Et₃NH₂O/MeCN25 °C70–85%Limited by the aqueous solubility of complex organic substrates[3].

Experimental Design: Reagent Rationale

To achieve high conversions at room temperature with unreactive aryl bromides, the experimental design must utilize highly specific reagents[2]:

  • Precatalyst ((AllylPdCl)₂): Serves as a stable, easily handled Pd(II) source that rapidly reduces in situ to form the active Pd(0) species.

  • Ligand (P(t-Bu)₃): Tri-tert-butylphosphine is critical. Its immense steric bulk (cone angle 182°) and strong σ-donating capability drastically accelerate the oxidative addition of the Pd(0) center into the stubborn C–Br bond. Furthermore, the steric crowding forces the final reductive elimination step, preventing catalyst resting-state trapping[1][2].

  • Base (DABCO): In copper-free systems, the amine must deprotonate the alkyne directly. DABCO (1,4-diazabicyclo[2.2.2]octane) is sufficiently basic to facilitate this but sterically constrained enough that it does not competitively bind to and poison the active palladium center[2].

Detailed Experimental Protocol (Cu-Free, Room Temperature)

This protocol describes the highly efficient, copper-free coupling of aryl bromides at room temperature, designed as a self-validating workflow.

Workflow Prep 1. Preparation Degas 2. Degassing Prep->Degas React 3. Reaction (RT) Degas->React Monitor 4. HPLC Monitor React->Monitor Quench 5. Quench/Purify Monitor->Quench

Fig 2: Experimental workflow for the air-sensitive copper-free Sonogashira coupling protocol.

Step-by-Step Methodology (1.0 mmol scale)
  • Preparation & Reagent Loading:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and DABCO (2.0 mmol, 2.0 equiv).

    • Self-Validation Note: Ensure DABCO is free-flowing and white; hygroscopic degradation will introduce water and stall the reaction.

  • Solvent Addition & Degassing:

    • Add anhydrous DMF (3.0 mL).

    • Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes, or perform three consecutive Freeze-Pump-Thaw cycles. Do not skip this step; P(t-Bu)₃ is rapidly oxidized by dissolved O₂.

  • Catalyst Activation (Inert Atmosphere):

    • Under a positive flow of Argon (or inside a glovebox), add (AllylPdCl)₂ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.10 mmol, 10 mol%).

    • Self-Validation Note: The solution should transition from a pale yellow to a deep amber/red color within 5 minutes, visually confirming the formation of the active coordinatively unsaturated Pd(0) species.

  • Alkyne Addition & Reaction:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via a gas-tight syringe.

    • Stir the reaction mixture at room temperature (25 °C) for 2 to 12 hours.

  • Monitoring & Quenching:

    • Monitor the reaction via HPLC (254 nm). The complete disappearance of the aryl bromide peak validates successful oxidative addition and catalytic turnover.

    • Upon completion, dilute the mixture with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

Troubleshooting & Self-Validation Matrix

Diagnostic ObservationRoot CauseCorrective Action
Reaction mixture turns opaque black rapidly. Precipitation of inactive "Palladium Black" due to oxygen ingress or ligand oxidation.Discard mixture. Rigorously degas solvents (Freeze-Pump-Thaw) and check Argon line integrity.
High levels of alkyne dimer detected via LC-MS. Trace copper contamination in glassware or oxygen-induced homocoupling.Base-wash glassware (KOH/iPrOH) to remove trace metals. Ensure strictly anaerobic conditions.
Aryl bromide remains unconsumed (HPLC). Base is too weak to deprotonate the Pd-alkyne complex, stalling transmetalation.Switch from Et₃N to a stronger/hindered base like DABCO or Cy₂NMe.

References

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira coupling Wikipedia URL: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Bromo-2-ethynyl-4-methylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 (Standard Operating Procedure & Mechanistic Guide) Strategic Rationale & Substrate Profiling In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Version: 1.0 (Standard Operating Procedure & Mechanistic Guide)

Strategic Rationale & Substrate Profiling

In modern drug discovery and materials science, bifunctional building blocks are essential for modular synthesis. 1-Bromo-2-ethynyl-4-methylbenzene is a highly versatile synthon[1]. The terminal alkyne serves as a prime candidate for "click chemistry" (CuAAC), while the ortho-bromo substituent provides an orthogonal reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

The Challenge: The ortho-bromo group introduces significant steric bulk directly adjacent to the alkyne and exerts an inductive electron-withdrawing effect. This dual effect slightly deactivates the alkyne compared to unhindered substrates like phenylacetylene, increasing the activation energy required for the cycloaddition. Consequently, unoptimized conditions often lead to sluggish kinetics, incomplete conversion, and the accumulation of unwanted Glaser oxidative homocoupling byproducts.

Mechanistic Causality: Overcoming Steric Barriers

The classical thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. The introduction of a copper catalyst, as pioneered by Sharpless and Fokin, exclusively yields the 1,4-disubstituted 1,2,3-triazole at room temperature[2].

To successfully leverage hindered alkynes like 1-Bromo-2-ethynyl-4-methylbenzene, one must understand the causality of the catalytic cycle. The extraordinary rate acceleration of CuAAC is driven by a stepwise mechanism involving a dinuclear copper intermediate [3].

  • Activation: The reaction begins with the formation of a π-alkyne-copper complex, followed by deprotonation to form a σ-copper(I) acetylide[4].

  • Dinuclear Engagement: For sterically hindered substrates, the critical rate-limiting step is the engagement of a second Cu(I) atom. This second copper atom coordinates to both the azide and the acetylide, forming a dinuclear intermediate that drastically lowers the activation barrier by reducing steric Pauli repulsion[3].

  • Cyclization: The intermediate undergoes rapid cyclization into a six-membered metallacycle, followed by protonation to release the triazole product and regenerate the catalyst[4].

CuAAC_Mechanism A 1-Bromo-2-ethynyl- 4-methylbenzene C π-Alkyne-Cu Complex A->C + Cu(I) B Cu(I) Catalyst B->C D σ-Copper(I) Acetylide C->D - H+ E Dinuclear Cu Intermediate D->E + Cu(I), + Azide F Metallacycle E->F Cyclization G 1,4-Disubstituted Triazole F->G Protonation

Mechanistic pathway of CuAAC highlighting the critical dinuclear copper intermediate.

Experimental Design & Quantitative Optimization

To overcome the steric hindrance of the ortho-bromo group, the catalytic system must maintain a high local concentration of active Cu(I) while preventing its disproportionation into Cu(0) and Cu(II). We employ the in situ reduction of copper(II) sulfate pentahydrate by sodium ascorbate[5].

The addition of an accelerating ligand is mandatory for this substrate. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. THPTA acts as a sacrificial protectant, stabilizing the Cu(I) oxidation state in aqueous media and accelerating the formation of the dinuclear intermediate[5].

Table 1: Optimization of Reaction Conditions for 1-Bromo-2-ethynyl-4-methylbenzene

EntryCatalyst SystemLigandSolvent SystemTime (h)Yield (%)Causality / Observation
1CuSO₄ / NaAscNonet-BuOH/H₂O (1:1)1265Sluggish conversion due to steric hindrance at the ortho position.
2 CuSO₄ / NaAsc THPTA t-BuOH/H₂O (1:1) 4 94 Ligand accelerates dinuclear intermediate formation; optimal condition.
3CuI / DIPEANoneTHF1855Poor solubility of intermediates; Glaser homocoupling observed.
4Cu(MeCN)₄PF₆TBTADCM / H₂O882Good yield, but requires strict anhydrous handling and organic extraction.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and specific chemical checkpoints are built into the workflow to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow S1 1. Reagent Prep Degas Solvents S2 2. Substrate Mixing Alkyne + Azide + Ligand S1->S2 S3 3. Catalyst Activation CuSO4 + NaAsc S2->S3 S4 4. Reaction Monitoring LC-MS / TLC S3->S4 S5 5. Quench & Workup EDTA Wash S4->S5 S6 6. Isolation Crystallization S5->S6

Self-validating experimental workflow for CuAAC with sterically hindered alkynes.

Standard Operating Procedure (1.0 mmol Scale)

Step 1: Solvent Degassing (Causality: Prevent Glaser Coupling) Dissolved oxygen promotes the oxidative homocoupling of alkynes. Prepare a 1:1 mixture of tert-butanol and deionized water (10 mL total). Degas the solvent by sparging with nitrogen or argon gas for 15 minutes prior to use.

Step 2: Substrate & Ligand Assembly In a 20 mL reaction vial equipped with a magnetic stir bar, combine:

  • 1-Bromo-2-ethynyl-4-methylbenzene (195.06 mg, 1.0 mmol)

  • Target Azide (e.g., Benzyl azide) (1.05 mmol)

  • THPTA ligand (43.4 mg, 0.1 mmol, 10 mol%)

  • Degassed t-BuOH/H₂O mixture (10 mL) Validation Checkpoint: The solution should be clear and colorless to pale yellow. The ligand must be added before the copper to ensure immediate complexation.

Step 3: Catalyst Introduction Add CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 5 mol%) to the stirring mixture. Validation Checkpoint: The solution will transition to a distinct pale blue , indicating the successful formation of the Cu(II)-THPTA complex.

Step 4: In Situ Reduction (Initiation) Prepare a fresh solution of Sodium Ascorbate (39.6 mg, 0.2 mmol, 20 mol%) in 0.5 mL of degassed water. Add this dropwise to the reaction vial. Validation Checkpoint: The solution must immediately transition from blue to bright yellow/green . This color shift is the definitive indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.

Step 5: Incubation & Monitoring Cap the vial and stir vigorously at room temperature (20-25 °C). Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Due to the THPTA acceleration, complete consumption of the hindered alkyne is typically observed within 2 to 4 hours.

Step 6: Quench & Metal Scavenging (Quality Control) Once complete, quench the reaction by adding 5 mL of an aqueous EDTA solution (0.5 M, pH 8) and stir for 30 minutes. Causality: EDTA strongly chelates copper, pulling it entirely into the aqueous phase. This prevents trace heavy metal contamination in the final product—a critical regulatory requirement in drug development. Validation Checkpoint: The aqueous layer will turn deep blue (Cu-EDTA complex), leaving the organic product metal-free.

Step 7: Isolation Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole is usually of high enough purity (>95%) to be used directly in subsequent cross-coupling steps.

References

  • Source: National Institutes of Health (NIH)
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I)
  • A Stepwise Huisgen Cycloaddition Process: Copper(I)
  • 1-bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7)

Sources

Method

Application Note: Orthogonal Functionalization of 1-Bromo-2-ethynyl-4-methylbenzene in the Discovery of Next-Generation Triazole Fungicides

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Compound Focus: 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) [1] Introduction and Mechanistic Rationale The devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Compound Focus: 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) [1]

Introduction and Mechanistic Rationale

The development of modern agrochemicals relies heavily on modular, bifunctional building blocks that allow for rapid late-stage diversification. 1-Bromo-2-ethynyl-4-methylbenzene has emerged as a privileged scaffold in the synthesis of sterol demethylation inhibitor (DMI) fungicides.

This molecule presents two highly orthogonal reactive sites: a terminal alkyne and an aryl bromide.

  • The Terminal Alkyne: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid construction of 1,2,3-triazoles. The triazole ring is a critical pharmacophore in agriculture, acting as a robust bioisostere for amides and serving as a potent coordinating group for the heme iron in fungal cytochrome P450 (CYP51) .

  • The Aryl Bromide: Positioned ortho to the ethynyl group, the bromide remains inert during click chemistry. Post-triazole formation, it serves as a handle for Suzuki-Miyaura cross-coupling. The ortho-relationship forces the resulting biaryl system into a highly twisted conformation, which has been shown to perfectly occupy the hydrophobic binding pocket of mutant CYP51 strains, combating widespread agricultural resistance .

  • The Methyl Group: Positioned para to the bromide, this group fine-tunes the lipophilicity (logP) of the final active ingredient, enhancing cuticular penetration in plant tissues while blocking metabolic oxidation at the para position.

G A 1-Bromo-2-ethynyl- 4-methylbenzene B CuAAC (Click) + R1-Azide A->B Step 1 C Triazole Intermediate (Aryl Bromide intact) B->C D Suzuki Coupling + R2-Boronic Acid C->D Step 2 E Novel Triazole Fungicide Candidate D->E

Modular synthesis of triazole fungicides from 1-Bromo-2-ethynyl-4-methylbenzene.

Mode of Action: Targeting Fungal Ergosterol Biosynthesis

The ultimate goal of utilizing this scaffold is to synthesize inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51). By coordinating the heme iron of CYP51, the synthesized triazole disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterols and subsequent fungal cell death.

MOA Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Intact) CYP51->Ergosterol Normal Pathway Toxic Toxic Sterol Accumulation (Fungal Cell Death) CYP51->Toxic Blocked Pathway Fungicide Triazole Fungicide (Synthesized Candidate) Fungicide->CYP51 Inhibits (Heme Binding)

Mode of action of triazole fungicides targeting CYP51 in ergosterol biosynthesis.

Experimental Protocols

The following protocols detail the step-by-step, self-validating methodology for transforming 1-Bromo-2-ethynyl-4-methylbenzene into a complex fungicide candidate.

Protocol A: Regioselective CuAAC (Click Chemistry)

Objective: Construct the 1,4-disubstituted 1,2,3-triazole core while preserving the aryl bromide.

Causality & Design: We utilize a catalytic system of CuSO₄·5H₂O and sodium ascorbate . Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction when using pre-formed Cu(I) salts in the presence of trace oxygen. A solvent mixture of tert-butanol and water (1:1) is selected to ensure simultaneous solvation of the hydrophobic aromatic reagents and the inorganic catalysts.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-Bromo-2-ethynyl-4-methylbenzene (5.0 mmol, 975 mg) and the desired aryl azide (5.0 mmol) in 20 mL of tert-butanol.

  • Catalyst Addition: Add 20 mL of deionized water to the mixture. Sequentially add sodium ascorbate (0.5 mmol, 99 mg) followed by CuSO₄·5H₂O (0.1 mmol, 25 mg).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C) for 12 hours. The reaction typically transitions from a clear biphasic solution to a thick, pale-yellow suspension as the highly crystalline triazole product precipitates.

  • Workup: Dilute the mixture with 50 mL of ice-cold water and filter the precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) and hexane (20 mL) to remove unreacted starting materials.

  • Self-Validation (In-Process Control): Analyze an aliquot of the dried solid via FT-IR spectroscopy. The complete disappearance of the sharp terminal alkyne C-H stretching band at ~3290 cm⁻¹ and the C≡C stretching band at ~2110 cm⁻¹ confirms the total consumption of the starting material.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Couple the sterically hindered ortho-bromo triazole intermediate with an arylboronic acid to build the lipophilic biaryl domain.

Causality & Design: Because the bromide is located ortho to the bulky triazole ring, oxidative addition of the palladium catalyst is sterically hindered. Standard monodentate ligands (like PPh₃) often lead to sluggish reactions and protodehalogenation. Therefore, we employ Pd(dppf)Cl₂, a catalyst with a bidentate ligand with a large bite angle, which forces the palladium center into a highly reactive conformation, facilitating oxidative addition into the hindered C-Br bond .

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the brominated triazole intermediate from Protocol A (2.0 mmol), the desired arylboronic acid (2.4 mmol), K₂CO₃ (6.0 mmol, 829 mg), and Pd(dppf)Cl₂ (0.1 mmol, 73 mg).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.

  • Solvent Addition: Add 15 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. The presence of water is critical to dissolve the K₂CO₃ base, which activates the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 6 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Self-Validation (In-Process Control): Confirm reaction success via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet (M / M+2 peaks) due to ⁷⁹Br and ⁸¹Br. Successful coupling is validated by the complete loss of this isotopic signature and the appearance of the monoisotopic mass of the biaryl product.

Quantitative Data: Suzuki Coupling Optimization

To demonstrate the causality behind the catalyst and solvent choices in Protocol B, the following optimization data was generated using 4-chlorophenylboronic acid as the coupling partner.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)901245
2Pd(OAc)₂ / SPhosK₃PO₄Toluene100862
3Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 6 88
4Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)252415

Table 1: Optimization of the Suzuki-Miyaura cross-coupling of the ortho-bromo triazole intermediate. Entry 3 represents the optimized conditions detailed in Protocol B, highlighting the necessity of the bidentate dppf ligand and elevated temperatures to overcome steric hindrance.

Conclusion

1-Bromo-2-ethynyl-4-methylbenzene is a highly versatile, orthogonally functionalized building block that streamlines the discovery of novel agrochemicals. By leveraging predictable, self-validating click chemistry and sterically optimized cross-coupling protocols, researchers can rapidly generate diverse libraries of triazole-based DMI fungicides to combat emerging agricultural resistance.

References

  • Lamberth, C. (2013). "Agrochemical lead discovery by target-directed synthesis." Pest Management Science. URL:[Link]

  • Price, C. L., Parker, J. E., Warrilow, A. G., Kelly, D. E., & Kelly, S. L. (2015). "Azole fungicides: understanding resistance mechanisms in agricultural fungal pathogens." Pest Management Science. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes." Angewandte Chemie International Edition. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Bromo-2-ethynyl-4-methylbenzene

Welcome to the technical support center for the purification of 1-Bromo-2-ethynyl-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Bromo-2-ethynyl-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in a highly pure form. The following sections are structured to address common challenges and frequently asked questions, ensuring you can navigate the purification process with confidence and scientific rigor.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-Bromo-2-ethynyl-4-methylbenzene, offering causative explanations and actionable solutions.

Problem 1: My crude product is an oil and won't solidify.
  • Possible Cause: The presence of impurities is likely depressing the melting point of your compound.[1] Residual solvents from the workup can also contribute to the oily nature of the product.

  • Solution:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator can be effective, but be cautious of potential sublimation if your compound is volatile.

    • Column Chromatography: This is the most effective method to remove a wide range of impurities.[2] A carefully chosen solvent system will separate the desired product from both more and less polar contaminants. (See Section III for a detailed protocol).

    • Trituration: If you have a viscous oil, try adding a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., cold hexanes). Stir or sonicate the mixture. This can sometimes induce crystallization by "washing away" the impurities that are preventing the crystal lattice from forming.

Problem 2: My TLC plate shows multiple spots after purification.
  • Possible Cause 1: Incomplete Reaction: The presence of starting materials is a common issue. For instance, if synthesizing from a corresponding trimethylsilyl-protected alkyne, incomplete deprotection will result in a less polar spot on the TLC.[3]

  • Solution 1: If the impurity is a starting material, consider driving the reaction to completion. If that is not feasible, column chromatography is the recommended purification method.

  • Possible Cause 2: Byproduct Formation: Depending on the synthetic route, various side reactions can occur. For example, Sonogashira coupling reactions can sometimes lead to homocoupling of the alkyne.[4]

  • Solution 2: Optimize your reaction conditions to minimize byproduct formation. For purification, column chromatography with a fine-tuned eluent system is crucial for separating structurally similar compounds.

  • Possible Cause 3: Decomposition on Silica Gel: Some alkynes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.

  • Solution 3:

    • Deactivated Silica: Treat the silica gel with a small amount of a neutral or basic agent, such as triethylamine, mixed into the slurry before packing the column.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

Problem 3: I'm experiencing low recovery after column chromatography.
  • Possible Cause 1: Product is too soluble in the eluent. If your chosen solvent system is too polar, the product may elute too quickly and co-elute with impurities, leading to the collection of mixed fractions that are then discarded.

  • Solution 1: Systematically decrease the polarity of your eluent. Perform small-scale TLC experiments with various solvent ratios to find the optimal separation where your product has an Rf value between 0.2 and 0.4.

  • Possible Cause 2: Irreversible adsorption to the stationary phase. Highly polar compounds can sometimes bind very strongly to silica gel.[5]

  • Solution 2: While 1-Bromo-2-ethynyl-4-methylbenzene is not excessively polar, if you suspect strong adsorption, consider using a less active stationary phase or adding a small amount of a more polar solvent to your eluent system to compete for binding sites.

  • Possible Cause 3: Product is volatile. If you are using a rotary evaporator at too high a temperature or too low a pressure, you may be losing your product.

  • Solution 3: Remove the solvent at a lower temperature and be mindful of the vacuum applied.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of 1-Bromo-2-ethynyl-4-methylbenzene.

Q1: What is the most reliable method for purifying 1-Bromo-2-ethynyl-4-methylbenzene?

A1: Flash column chromatography on silica gel is generally the most effective and widely applicable method for purifying this compound.[2] It allows for the separation of a broad range of potential impurities, including unreacted starting materials and reaction byproducts.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide good separation between your product and any impurities on a TLC plate. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting ratio might be 95:5 or 90:10 hexanes:ethyl acetate. The goal is to achieve an Rf value for your product of approximately 0.2-0.4, which generally provides the best separation.

Q3: Can I use recrystallization to purify 1-Bromo-2-ethynyl-4-methylbenzene?

A3: Recrystallization can be a highly effective purification technique for crystalline solids, provided a suitable solvent can be found.[6] The ideal solvent will dissolve the compound when hot but not at room temperature. For 1-Bromo-2-ethynyl-4-methylbenzene, you might explore single or mixed solvent systems involving solvents like hexanes, ethanol, or isopropanol. However, if the crude product is an oil due to a high impurity load, recrystallization may be challenging without a preliminary purification step like column chromatography.[7]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities, providing both retention time and mass-to-charge ratio data.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the standard procedure for purifying 1-Bromo-2-ethynyl-4-methylbenzene using silica gel chromatography.

Materials:

  • Crude 1-Bromo-2-ethynyl-4-methylbenzene

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., 98:2 hexanes:ethyl acetate). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is for researchers who have a solid crude product or have isolated a solid after initial purification.

Materials:

  • Crude 1-Bromo-2-ethynyl-4-methylbenzene (solid)

  • Recrystallization solvent (e.g., hexanes, ethanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Data Summary and Visualization

Table 1: Solvent Systems for Chromatography
Solvent System (Hexanes:Ethyl Acetate)Typical Rf of ProductNotes
99:1~0.15Good for separating very non-polar impurities.
95:5~0.30A good starting point for most purifications.
90:10~0.50May be too polar; risk of co-elution with more polar impurities.
Diagram 1: Purification Workflow Decision Tree

This diagram provides a logical flow for choosing the appropriate purification strategy.

PurificationWorkflow start Crude 1-Bromo-2-ethynyl-4-methylbenzene is_oil Is the product an oil? start->is_oil column_chrom Perform Flash Column Chromatography is_oil->column_chrom Yes recrystallize Attempt Recrystallization is_oil->recrystallize No purity_check Assess Purity (TLC, NMR, GC-MS) column_chrom->purity_check recrystallize->purity_check pure_product Pure Product purity_check->pure_product Purity Confirmed repeat_purification Repeat Purification or Re-evaluate Strategy purity_check->repeat_purification Impurities Remain

Caption: Decision tree for selecting a purification method.

V. References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Linear Alkynes. Thieme. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-Bromo-2-ethynyl-4-methylbenzene

Welcome to the Technical Support Center for 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) . This guide is engineered for synthetic chemists, researchers, and drug development professionals who utilize this haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) . This guide is engineered for synthetic chemists, researchers, and drug development professionals who utilize this halogenated aromatic scaffold as a critical intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) and pharmaceutical development[1].

Due to the dual functionality of this molecule—an electrophilic aryl bromide and a nucleophilic/reactive terminal alkyne—purification can be challenging. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve >95% purity.

Physicochemical Profile & Impurity Matrix

Before troubleshooting, it is critical to understand the physical properties of the target molecule and the specific impurities generated by your chosen synthetic route. The two most common routes are the Sonogashira coupling of 1-bromo-2-iodo-4-methylbenzene[1] and the Bestmann-Ohira alkynation of 2-bromo-5-methylbenzaldehyde[2].

Table 1: Target Properties and Common Impurities
ParameterData / Characteristics
Molecular Formula C9H7Br[3]
Molecular Weight 195.06 g/mol [3]
Target Purity >95% (Research Grade)
Storage Conditions 2–8°C, keep in dark place, sealed under inert gas to prevent alkyne degradation.
Impurity: Glaser Diyne Formed via oxidative homocoupling of the terminal alkyne during Sonogashira reactions.
Impurity: TPPO Triphenylphosphine oxide; a highly polar byproduct if Pd(PPh3)4 or Wittig-type reagents are used.
Impurity: Aldehyde Unreacted 2-bromo-5-methylbenzaldehyde (Bestmann-Ohira route).
Impurity: Metals Residual Palladium (Pd) and Copper (Cu) catalysts.

Mechanistic Pathways of Impurity Generation

Understanding why impurities form dictates how we remove them. The diagram below illustrates the divergent synthetic pathways and their associated impurity risks.

SynthesisPathways SM1 1-Bromo-2-iodo- 4-methylbenzene Rxn1 Sonogashira Coupling (Pd/Cu, TMS-A) SM1->Rxn1 SM2 2-Bromo-5-methyl- benzaldehyde Rxn2 Bestmann-Ohira Reagent (K2CO3/MeOH) SM2->Rxn2 Prod 1-Bromo-2-ethynyl- 4-methylbenzene Rxn1->Prod Main Pathway Imp1 Glaser Diyne (Homocoupling) Rxn1->Imp1 Trace O2 Imp2 Pd/Cu Residues & TPPO Rxn1->Imp2 Catalyst Decay Rxn2->Prod Main Pathway Imp3 Unreacted Aldehyde Rxn2->Imp3 Incomplete Rxn

Mechanistic pathways of 1-bromo-2-ethynyl-4-methylbenzene synthesis and impurity generation.

Troubleshooting FAQs

Q1: My isolated product has a dark yellow/brown tint. How do I remove residual Palladium and Copper?

Causality: Transition metal catalysts (Pd and Cu) often coordinate with the electron-rich alkyne and persist through standard aqueous workups. Solution: Do not rely solely on silica gel, as metals can streak through the column. Instead, use a chemical scavenger. Treating the organic phase with a silica-bound thiol (e.g., SiliaMetS® Thiol) effectively chelates Pd and Cu. The thiol groups have a high affinity for soft transition metals, forming insoluble complexes that are easily filtered out, leaving your product in solution.

Q2: My NMR shows a significant amount of homocoupled diyne (Glaser coupling). How can I separate this?

Causality: The Sonogashira reaction relies on a Pd(0)/Pd(II) cycle and a Cu(I) co-catalyst. If trace oxygen enters the system, Cu(I) oxidizes to Cu(II), which mediates the oxidative homocoupling of the terminal alkyne into a 1,4-diyne. Solution: The diyne is significantly more lipophilic and larger than 1-bromo-2-ethynyl-4-methylbenzene. It will elute faster on a silica gel column. Run a highly non-polar gradient (e.g., 100% Hexanes) to elute the diyne first, then slowly introduce 1-2% Ethyl Acetate to elute the target monomer. To prevent this in future runs, rigorously degas your solvents via the freeze-pump-thaw method.

Q3: I used the Bestmann-Ohira route, but I still have unreacted 2-bromo-5-methylbenzaldehyde. What is the best removal strategy?

Causality: The Bestmann-Ohira reagent requires strictly anhydrous conditions initially, followed by base-mediated decomposition. Incomplete conversion leaves residual aldehyde, which has an Rf value frustratingly close to the target alkyne. Solution: Utilize a Sodium Bisulfite (NaHSO₃) wash . Aldehydes react with aqueous bisulfite to form a highly water-soluble α-hydroxy sulfonate adduct. This shifts the aldehyde into the aqueous layer during a separatory funnel wash, completely bypassing the need for difficult column chromatography. (See Protocol A).

Q4: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without losing my product?

Causality: TPPO is a notorious byproduct that streaks on silica columns due to its highly polar P=O bond. Solution: Exploit differential solubility. 1-Bromo-2-ethynyl-4-methylbenzene is highly soluble in cold, non-polar solvents, whereas TPPO is practically insoluble in cold hexanes or pentane. A simple cold trituration will force the TPPO to crash out as a white precipitate. (See Protocol B).

Experimental Purification Protocols

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure scientific integrity.

Protocol A: Bisulfite Scavenging of Unreacted Aldehyde

Use this if synthesizing via the Bestmann-Ohira route[2].

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., Diethyl Ether or Dichloromethane).

  • Bisulfite Addition: Add an equal volume of freshly prepared saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 2 hours. Causality: Vigorous stirring maximizes the interfacial surface area, accelerating the formation of the water-soluble bisulfite adduct.

  • Separation: Transfer to a separatory funnel. Drain the aqueous layer (containing the aldehyde adduct).

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Eluent: 5% EtOAc in Hexanes) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). If no orange/red spot appears, the aldehyde has been successfully removed.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Cold Hexane Trituration for TPPO Removal

Use this if synthesizing via Pd(PPh3)4 catalyzed Sonogashira coupling.

  • Concentration: Evaporate the crude reaction mixture to complete dryness to form a solid/thick oil.

  • Trituration: Add ice-cold Hexanes (approx. 5 mL per gram of crude).

  • Sonication: Sonicate the mixture for 5 minutes. Causality: Sonication breaks up the crude matrix, allowing the hexanes to dissolve the lipophilic alkyne while leaving the polar TPPO as a suspended white solid.

  • Filtration: Filter the suspension through a pad of Celite using a sintered glass funnel. Wash the pad with an additional 2 volumes of cold hexanes.

  • Validation Checkpoint: Run a ³¹P NMR of the filtrate. The absence of a sharp singlet at ~29 ppm confirms the complete removal of TPPO.

  • Final Step: Concentrate the filtrate to yield the TPPO-free product.

Purification Decision Workflow

To streamline your laboratory process, follow this logical decision tree based on your crude mixture's analytical profile.

PurificationWorkflow Start Crude Mixture Check Identify Impurities (TLC / NMR) Start->Check Metals Pd/Cu Present? Check->Metals Scavenge Thiol-Silica Scavenging Metals->Scavenge Yes TPPO TPPO Present? Metals->TPPO No Scavenge->TPPO Hexane Cold Hexane Trituration TPPO->Hexane Yes Chrom Silica Column (Hexane/EtOAc) TPPO->Chrom No Hexane->Chrom Pure Pure Product (>95% Purity) Chrom->Pure

Step-by-step decision tree for the purification of 1-bromo-2-ethynyl-4-methylbenzene.

References

  • PubChemLite. 1-bromo-2-ethynyl-4-methylbenzene (C9H7Br). Retrieved from:[Link]

  • ResearchGate. Catalytic Asymmetric Total Synthesis of (−)-Garryine via an Enantioselective Heck Reaction (Bestmann-Ohira alkynation context). Retrieved from: [Link]

Sources

Troubleshooting

stability of 1-Bromo-2-ethynyl-4-methylbenzene under reaction conditions

Technical Support Center: Stability & Troubleshooting for 1-Bromo-2-ethynyl-4-methylbenzene Welcome to the Technical Support Center for 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7). This bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for 1-Bromo-2-ethynyl-4-methylbenzene

Welcome to the Technical Support Center for 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7). This bifunctional building block—featuring both an electrophilic aryl bromide and a nucleophilic terminal alkyne—is highly valuable in drug development and materials science. However, its dual reactivity makes it inherently unstable under standard cross-coupling conditions, often leading to rapid degradation, polymerization, or unwanted cyclization.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you control the reactivity of this compound.

Section 1: Molecular Anatomy & Reactivity Profile

The instability of 1-bromo-2-ethynyl-4-methylbenzene under reaction conditions stems from its ortho-ethynylaryl halide motif. Because the molecule contains both a cross-coupling donor (terminal alkyne) and acceptor (aryl bromide), it acts as an AB-type monomer. When exposed to transition metal catalysts (like Palladium and Copper), the molecule is primed to react with itself, leading to runaway intermolecular self-condensation[1]. Furthermore, the proximity of the alkyne to the bromide makes it highly susceptible to tandem cyclization reactions if nucleophiles are present[2].

Reactivity_Pathways A 1-Bromo-2-ethynyl- 4-methylbenzene B Pd(0), Cu(I), Base (Standard Sonogashira) A->B C Cu(I), O2, Base (Aerobic Conditions) A->C D Pd(0), R-X, Base (Cu-Free Sonogashira) A->D E Pd(0), Primary Amines (Tandem Amination) A->E F Self-Condensation (Oligomers/Polymers) B->F Intermolecular Reaction G Glaser Homocoupling (1,4-Diaryl-1,3-diyne) C->G Oxidative Dimerization H Target Cross-Coupling (Desired Alkyne) D->H Selective Activation I Indole Derivatives (Heterocyclization) E->I Hydroamination/ Cyclization

Fig 1: Divergent reaction pathways and stability profile of 1-bromo-2-ethynyl-4-methylbenzene.

Section 2: Troubleshooting FAQs

Q1: During a standard Sonogashira coupling with another aryl halide, my reaction mixture turns highly viscous, and LC-MS shows a complex polymeric mixture. What is happening? Causality: You are observing intermolecular self-condensation. Under standard Pd/Cu catalysis, the Palladium catalyst undergoes oxidative addition into the C-Br bond of one molecule, while the Copper co-catalyst forms a copper-acetylide with the terminal alkyne of another molecule. Subsequent transmetalation and reductive elimination link them together, initiating a polymerization cascade[1]. Solution: To react the alkyne selectively, you must use a highly reactive exogenous aryl iodide in large excess to kinetically outcompete self-coupling. Alternatively, employ a copper-free Sonogashira protocol[3]. If your goal is to react the aryl bromide selectively, you must protect the terminal alkyne (e.g., with a Trimethylsilyl group) prior to the cross-coupling step[4].

Q2: I am attempting to couple the terminal alkyne, but my major byproduct is a symmetrical diyne. How do I suppress this? Causality: This is Glaser homocoupling. In the presence of Copper(I) co-catalysts and trace amounts of molecular oxygen, terminal alkynes undergo oxidative dimerization. Mechanistically, this proceeds via a binuclear reductive-elimination pathway involving a dimeric Cu(II) intermediate with bridging acetylides[5]. Solution: Ensure rigorous Schlenk techniques to exclude all oxygen (freeze-pump-thaw your solvents). If the issue persists, switch to a copper-free Sonogashira system, which completely eliminates the copper-acetylide intermediate responsible for this side reaction[3].

Q3: When using primary amine bases (e.g., n-propylamine) at elevated temperatures, I isolate a cyclized heterocycle instead of the cross-coupled product. Why? Causality: The ortho-ethynylaryl bromide motif is highly primed for tandem cyclization. In the presence of Pd catalysts and primary amines, an initial Buchwald-Hartwig amination (or simple nucleophilic displacement) at the bromide is rapidly followed by an intramolecular hydroamination of the adjacent alkyne, yielding substituted indole derivatives[2]. Solution: Avoid primary and secondary amines. Use strictly non-nucleophilic tertiary amines (like Triethylamine or DIPEA) or inorganic bases (like K₂CO₃)[6].

Section 3: Quantitative Stability Data

The following table summarizes the stability of 1-bromo-2-ethynyl-4-methylbenzene under various standard reaction environments and outlines the necessary mitigation strategies.

Reaction ConditionPrimary Reactive IntermediateMajor Outcome / Side ProductMitigation Strategy
Pd(0), Cu(I), Base (Standard) Pd-Aryl & Cu-AcetylideSelf-Condensation (Polymers)Syringe-pump addition; TMS-protection of alkyne[1]
Cu(I), Base, Trace O₂ Binuclear Cu(II)-AcetylideGlaser Homocoupling (Diyne)Strict anaerobic techniques; Cu-free protocols[5]
Pd(0), Primary Amine, Heat Pd-Amido ComplexIndole Derivatives (Cyclization)Use non-nucleophilic tertiary amines (e.g., DIPEA)[2]
Pd(0), R-I (excess), No Cu Pd-Aryl (Exogenous)Target Cross-CouplingMaintain low temp; use highly active Pd catalysts[3]

Section 4: Self-Validating Experimental Protocol

Protocol: Copper-Free Sonogashira Cross-Coupling (Selective Alkyne Activation)

Objective: Selectively couple the terminal alkyne of 1-bromo-2-ethynyl-4-methylbenzene with an exogenous aryl iodide while completely suppressing Glaser homocoupling and minimizing self-polymerization. Mechanistic Rationale: Omitting copper prevents the formation of the binuclear Cu(II)-acetylide intermediate[5]. Using an aryl iodide (which undergoes oxidative addition much faster than the endogenous aryl bromide) ensures the Pd catalyst preferentially activates the exogenous partner[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and the exogenous Aryl Iodide (1.5 equivalents).

    • Causality: The excess aryl iodide kinetically outcompetes the endogenous aryl bromide for Pd(0) oxidative addition.

  • Degassing: Dissolve the solids in anhydrous DMF (0.1 M relative to the alkyne) and sparge the solution with ultra-pure Argon for 15 minutes.

  • Base Addition: Add thoroughly degassed Triethylamine (3.0 equivalents).

  • Controlled Substrate Addition: Dissolve 1-bromo-2-ethynyl-4-methylbenzene (1.0 equivalent) in a minimum volume of degassed DMF. Slowly add this solution dropwise via a syringe pump over 2 hours at room temperature.

    • Causality: Keeping the steady-state concentration of the bifunctional monomer low drastically reduces the probability of intermolecular self-condensation.

  • Validation Checkpoint (In-Process Control): At t = 2.5 hours, withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS.

    • Self-Validation: The major peak should correspond to the target cross-coupled product. If a peak at m/z ~308 is observed, Glaser diyne formation is occurring (indicating an oxygen leak). If a broad polymeric baseline or a peak at m/z ~310 is observed, self-coupling is occurring (indicating the monomer was added too quickly).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 5: References

1.[4] Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem. URL: 2.[1] Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. MDPI. URL: 3.[5] Divergent Bimetallic Mechanisms in Copper(II)-Mediated C–C, N–N, and O–O Oxidative Coupling Reactions. OSTI.GOV. URL: 4.[3] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. URL: 5.[2] Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. URL: 6.[6] Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. URL:

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Aryl Alkynes

Welcome to the Technical Support Center dedicated to the chromatographic purification of aryl alkynes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the chromatographic purification of aryl alkynes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the purification of this important class of molecules. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of aryl alkynes in a direct question-and-answer format.

Issue 1: My aryl alkyne appears to be degrading on the silica gel column. My yield is low, and I see new, more polar spots on my TLC plates post-column.

Question: I'm purifying my Sonogashira coupling product, and I suspect it's decomposing on the silica gel. What's happening, and how can I prevent it?

Answer: This is a classic and frequently observed problem. Standard silica gel is slightly acidic (pH ~4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the hydration of the alkyne triple bond, especially in the presence of trace amounts of water in the eluent. The initial product is an enol, which rapidly tautomerizes to the more stable ketone, a significantly more polar impurity that is difficult to remove.[1][2][3][4]

Causality and Mechanism: The acidic protons on the silica surface can protonate the alkyne, making it susceptible to nucleophilic attack by water, leading to the formation of a vinyl carbocation intermediate. This is then attacked by water to form an enol, which tautomerizes to the corresponding ketone.[4]

  • Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in your eluent), and then packing the column. This will neutralize the acidic sites and prevent alkyne hydration.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.[5] Neutral alumina has a pH of approximately 7.0, providing a non-destructive environment for most aryl alkynes.[6] It is particularly useful for separating aldehydes, ketones, esters, and other sensitive molecules.[7]

    • Basic Alumina: With a pH of around 10, basic alumina can also be used, especially if your molecule is stable under basic conditions.[7]

  • Ensure Anhydrous Conditions: Use dry solvents for your mobile phase and consider pre-drying your crude sample to minimize the amount of water introduced to the column.

Issue 2: I am struggling to separate my desired aryl alkyne from the unreacted aryl halide starting material.

Question: My aryl alkyne and the starting aryl iodide (or bromide) have very similar Rf values, and they are co-eluting. How can I improve this separation?

Answer: This is a common challenge, especially when the polarity difference between the product and the starting material is minimal. The key is to exploit subtle differences in their electronic properties and interactions with the stationary and mobile phases.

  • Optimize the Mobile Phase:

    • Reduce Eluent Polarity: Start with a very nonpolar eluent system, such as pure hexanes or heptane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane in very small increments (e.g., 0.5-1% changes).[8] The goal is to achieve an Rf value for your product in the range of 0.2-0.3 on a TLC plate, which often provides the best separation.[8]

    • Change Solvent Selectivity: If adjusting polarity isn't sufficient, switch one of the solvents in your mobile phase. For instance, replacing ethyl acetate with dichloromethane or toluene can alter the pi-pi stacking interactions with the aromatic rings of your compounds and the stationary phase, potentially improving separation.

  • Improve Column Technique:

    • Use a Long, Thin Column: This increases the number of theoretical plates and enhances resolution.

    • Dry Loading: For compounds with low polarity, dry loading can significantly improve band sharpness. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.[7]

Issue 3: I have an alkene byproduct with a similar polarity to my aryl alkyne, and they are inseparable on silica gel.

Question: My reaction has produced an alkene byproduct that co-elutes with my aryl alkyne. How can I separate these two unsaturated compounds?

Answer: Standard chromatography separates based on polarity, which can be very similar for an alkyne and its corresponding alkene. To resolve this, you need a technique that differentiates based on the type of unsaturation.

This powerful technique utilizes a stationary phase, typically silica gel, impregnated with silver nitrate (AgNO₃).[7]

Principle of Separation: Silver ions (Ag⁺) form reversible complexes with the pi-bonds of unsaturated compounds.[9] The strength of this interaction depends on the accessibility and electron density of the pi-system. Generally, alkenes form stronger complexes with silver ions than alkynes, meaning the alkene will be retained more strongly on the column, allowing the alkyne to elute first.[7]

  • Preparation: Dissolve silver nitrate in a polar solvent like water or acetonitrile.

  • Impregnation: Add silica gel to the silver nitrate solution and mix thoroughly to form a slurry.

  • Drying: Remove the solvent under reduced pressure, typically on a rotary evaporator, until a free-flowing powder is obtained. The resulting silica gel is now ready for column packing.

  • Column Packing and Elution: Pack the column with the silver nitrate-impregnated silica gel using a nonpolar solvent system (e.g., hexanes/ethyl acetate). Load your sample and elute, collecting fractions. Monitor the fractions by TLC to identify the separated alkyne and alkene.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a typical aryl alkyne from a Sonogashira reaction?

A1: A good starting point for most aryl alkynes is a mixture of hexanes (or heptane) and ethyl acetate. Begin with a very low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity based on TLC analysis.[10][11] Aim for an Rf value of 0.2-0.3 for your target compound to achieve optimal separation on the column.[8]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for routine separations. For more challenging separations where compounds have very close Rf values, this ratio can be increased to 100:1 or even higher.

Q3: What are the advantages of using neutral alumina over silica gel for aryl alkyne purification?

A3: The primary advantage is the inert nature of neutral alumina, which prevents the acid-catalyzed degradation of sensitive compounds like alkynes.[5] Alumina is also stable over a wider pH range (2-13) compared to silica gel, which can dissolve under basic conditions.[6]

Q4: Can I use a gradient elution for my aryl alkyne purification?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often very effective.[12][13][14] This can help to elute more strongly retained impurities after your product has been collected, speeding up the overall purification process.

Data & Diagrams

Table 1: Comparison of Stationary Phases for Aryl Alkyne Purification
Stationary PhaseTypical pHAdvantagesDisadvantagesBest For
Silica Gel ~4.5-5.5High resolving power, widely available, cost-effective.Can cause degradation of acid-sensitive alkynes.[15]Robust, non-acid sensitive aryl alkynes.
Neutral Alumina ~7.0Inert, prevents acid-catalyzed reactions, good for sensitive compounds.[5][6]Generally lower resolving power than silica gel.Acid-sensitive aryl alkynes, purification of aldehydes, ketones, esters.[7]
Basic Alumina ~10.0Useful for basic compounds.Can cause degradation of base-sensitive compounds.Aryl alkynes that are stable under basic conditions.
AgNO₃-Silica Gel VariableExcellent for separating compounds based on unsaturation (alkynes vs. alkenes).[7][9]More expensive, light-sensitive, requires preparation.Separating aryl alkynes from alkene byproducts.[7]
Diagram 1: Troubleshooting Workflow for Aryl Alkyne Purification

troubleshooting_workflow start Start Purification (Aryl Alkyne) check_tlc Analyze Crude Mixture by TLC start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep run_column Run Silica Gel Column good_sep->run_column Yes poor_sep Poor Separation / Co-elution good_sep->poor_sep No success Pure Product Obtained run_column->success degradation Product Degradation Observed? run_column->degradation optimize_solvent Optimize Mobile Phase (Polarity / Selectivity) poor_sep->optimize_solvent argentation Alkene Impurity? Consider Argentation Chromatography poor_sep->argentation degradation->success No use_neutral_alumina Switch to Neutral Alumina degradation->use_neutral_alumina Yes optimize_solvent->run_column argentation->run_column degradation_yes Yes degradation_no No use_neutral_alumina->run_column

Caption: A decision tree for troubleshooting common issues in aryl alkyne column chromatography.

Diagram 2: Mechanism of Acid-Catalyzed Alkyne Hydration on Silica Gel

alkyne_hydration cluster_0 Silica Gel Surface silanol Si-OH aryl_alkyne Aryl-C≡C-R protonation Protonation aryl_alkyne->protonation + H⁺ (from Si-OH) vinyl_cation Aryl-C⁺=C(H)-R protonation->vinyl_cation h2o_attack H₂O Attack vinyl_cation->h2o_attack + H₂O enol_intermediate Aryl-C(OH)=C(H)-R (Enol) h2o_attack->enol_intermediate tautomerization Keto-Enol Tautomerization enol_intermediate->tautomerization ketone Aryl-C(=O)-CH₂-R (Ketone Impurity) tautomerization->ketone

Caption: The acid-catalyzed hydration of an aryl alkyne on a silica gel surface.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Branched Internal Alkynes. Benchchem.
  • Wikipedia contributors. (2023). Argentation chromatography. Wikipedia. [Link]

  • Request PDF. (n.d.). Acid-Catalyzed Hydration of Alkynes in Aqueous Microemulsions. [Link]

  • Chad's Prep®. (n.d.). Acid Catalyzed Hydration of Alkynes. [Link]

  • Khan Academy. (n.d.). Hydration of alkynes. [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]

  • Jalon. (2025). Activated Alumina vs. Silica Gel: All you need to know. [Link]

  • RSC Publishing. (n.d.). Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. [Link]

  • Weiss, J. T., et al. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Nature Communications, 5, 3277. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]

  • OozeChem. (2025). Alumina vs Silica Gel: Performance Comparison. [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • PubMed. (2012). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. [Link]

  • Desiccant Global. (2026). Activated Alumina vs. Silica Gel: Technical Comparison Guide. [Link]

  • University of Queensland. (2015). Chromatography with Silver Nitrate: Part 2. [Link]

  • ShenZhen Chem Enviro Technology Co.,Ltd. (2021). Activated Alumina vs Silica Gel. [Link]

  • ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Student Doctor Network Forums. (2012). TLC Chromatography Question. [Link]

  • PubMed. (2023). Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ResearchGate. (2025). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Reddit. (2019). Column chromatography - which eluent system?. [Link]

  • Chegg.com. (2023). Solved Different ratios of hexane and ethyl acetate gave. [Link]

  • Organic Chemistry Portal. (2008). PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions. [Link]

  • R Discovery. (2008). PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions. [Link]

  • Chemistry Stack Exchange. (2020). Modifying a TLC mobile phase in order to increase the RF values. [Link]

  • University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. [Link]

  • Brainly. (2023). [FREE] You used 9:1 hexanes/ethyl acetate as eluent for your TLC. What would happen to your Rf values if you had. [Link]

  • University of Edinburgh Research Explorer. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. [Link]

  • Amanote Research. (2008). (PDF) PMA-Silica Gel Catalyzed Propargylation of Aromatic. [Link]

Sources

Troubleshooting

Sonogashira Reaction Workup &amp; Purification: Technical Support Center

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As drug development and complex organic synthesis demand increasingly stringent purity profiles, the workup of palladium- and copper-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As drug development and complex organic synthesis demand increasingly stringent purity profiles, the workup of palladium- and copper-catalyzed reactions has become just as critical as the synthesis itself. This guide provides field-proven, self-validating protocols and troubleshooting strategies to resolve common post-reaction bottlenecks, such as metal contamination, emulsion formation, and byproduct separation.

Diagnostic Workup Workflow

Before diving into specific protocols, consult the diagnostic workflow below to understand the logical progression of a standard Sonogashira workup. Each step is designed to systematically eliminate specific reaction components (salts, catalysts, and byproducts) based on their physicochemical properties.

G Crude Crude Reaction Mixture (Pd, Cu, Amine Salts, Product) Filtration 1. Filtration over Celite (Removes Pd-black & insoluble salts) Crude->Filtration AqWash 2. Aqueous Workup (Sat. NH4Cl or EDTA wash) Filtration->AqWash CuRemoval Removes Cu salts & Amine hydrohalides AqWash->CuRemoval Scavenger 3. Metal Scavenger Treatment (e.g., Silica-TMT or Thiourea) AqWash->Scavenger PdRemoval Reduces soluble Pd to <10 ppm Scavenger->PdRemoval Purification 4. Column Chromatography (Separates Glaser homocoupling) Scavenger->Purification Pure Pure Alkyne Product Purification->Pure

Standardized workup and purification workflow for Sonogashira cross-coupling reactions.

Core Experimental Protocols

Protocol A: Standard Aqueous Workup & Copper Extraction

Objective: Remove insoluble palladium agglomerates, amine hydrohalide salts, and the copper cocatalyst without inducing emulsions.

Causality & Logic: Direct addition of water to a crude Sonogashira mixture often results in untreatable emulsions due to the presence of fine, colloidal "palladium black" particles[1]. By performing a preliminary dry filtration, you remove the emulsion-stabilizing particulates. Subsequently, washing with ammonium chloride leverages coordination chemistry: the NH4+​ and Cl− ions form highly water-soluble coordination complexes with Cu(I) and Cu(II) , effectively stripping the copper from the organic phase.

Step-by-Step Methodology:

  • Dilution: Upon reaction completion, dilute the crude mixture with 2–3 volumes of a non-polar organic solvent (e.g., ethyl acetate, diethyl ether, or toluene) to precipitate the bulk of the amine hydrohalide salts.

  • Primary Filtration: Filter the resulting suspension through a short, tightly packed pad of Celite[2]. Rinse the pad thoroughly with the dilution solvent.

  • Copper Chelation Wash: Transfer the clear filtrate to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous NH4​Cl solution (or 10% aqueous EDTA if copper coordination is unusually strong).

  • Validation Checkpoint: Observe the aqueous layer. It should turn a distinct pale blue or green, indicating successful copper sequestration. If the organic layer retains a greenish tint, repeat the NH4​Cl wash until the aqueous layer drains clear.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Advanced Palladium Scavenging (API-Grade)

Objective: Reduce residual palladium levels from >300 ppm to regulatory limits (<10 ppm) for Active Pharmaceutical Ingredients (APIs)[3].

Causality & Logic: Traditional silica gel chromatography is often insufficient for complete palladium removal because polar palladium-ligand complexes can co-elute with the target product[2]. Functionalized silica scavengers (like Silica-TMT) utilize sulfur- and nitrogen-rich ligands that possess a vastly higher thermodynamic binding affinity for both Pd(0) and Pd(II) species than the alkyne product, permanently tethering the metal to the insoluble silica matrix[3].

Step-by-Step Methodology:

  • Resuspension: Dissolve the concentrated crude product in a polar aprotic solvent (e.g., DMF, DMAc, or THF) to ensure all palladium species are fully solvated[3].

  • Scavenger Addition: Add 0.1–0.2 wt/wt equivalents of a functionalized silica scavenger (e.g., Silica-supported trimercaptotriazine[Si-TMT] or Thiourea Alkyl Silica)[4].

  • Incubation: Stir the suspension vigorously at 35 °C for 2–4 hours.

  • Validation Checkpoint: Filter a small aliquot through a 0.45 µm syringe filter and spot it on a TLC plate alongside the crude mixture. A reduction in baseline UV-active material often indicates successful metal complex removal.

  • Final Isolation: Filter the entire batch through a fresh Celite pad or a 0.45 µm PTFE membrane, washing with the reaction solvent. Concentrate the filtrate to yield the low-palladium product.

Troubleshooting & FAQs

Q1: My reaction mixture turned completely black shortly after adding the reagents. Is the reaction dead, and how does this affect my workup? A: The formation of a black precipitate is known as "palladium black," which indicates the decomposition and agglomeration of the active Pd(0) catalyst[1]. This is typically caused by oxygen ingress, poor solvent degassing, or excessive heating[1]. While the reaction might still proceed if enough active catalyst remains in the catalytic cycle, the colloidal palladium will severely complicate the workup by causing stubborn emulsions during liquid-liquid extraction. Solution: Never attempt a direct aqueous extraction. Always execute the Celite filtration step (Protocol A, Step 2) to physically trap the palladium black before introducing any aqueous solutions[2].

Q2: I am isolating a significant amount of a highly non-polar byproduct. What is it, and how do I separate it from my product? A: This is the Glaser-Hay coupling byproduct (a 1,3-diyne), formed by the oxidative homocoupling of your terminal alkyne[1]. This wasteful side reaction is catalyzed by the copper cocatalyst in the presence of trace oxygen[5]. Workup Solution: Because Glaser products are symmetrical and typically much less polar than the desired cross-coupled product, they can usually be separated via standard silica gel column chromatography. Flush the column with a low-polarity eluent (e.g., 100% hexanes or pentane) to elute the homocoupled dimer before increasing the polarity to elute your product. Prevention: To prevent this in future runs, strictly degas all solvents and run the reaction under a rigorous inert atmosphere[1]. Alternatively, switch to a copper-free Sonogashira protocol, which completely eliminates the Glaser homocoupling pathway by relying solely on palladium for alkyne activation[6].

Q3: Even after column chromatography, my product has a yellowish tint and fails elemental analysis due to heavy metals. How can I fix this? A: Palladium and copper complexes often co-elute with polar organic products. To achieve high purity, you must integrate metal scavengers into your workup. Refer to the quantitative data table below to select the appropriate scavenger for your solvent system[4].

Quantitative Data: Palladium Scavenger Efficiency

The following table summarizes the quantitative efficiency of various industrial metal scavengers used during the Sonogashira workup phase to achieve API-compliant metal limits.

Scavenger TypeTarget Metal StateOptimal Solvent SystemsInitial Pd ConcentrationFinal Pd Concentration
Macroporous Polystyrene TMT (MP-TMT) Pd(II) , Pd(0) DMF, DMSO, DMAc~330 ppm10–30 ppm
Silica-supported TMT (Si-TMT) Pd(II) , Pd(0) DMF, THF, Toluene>300 ppm<10 ppm
Thiourea Alkyl Silica Pd(II) , Pd(0) Aqueous/Organic mixtures150–220 ppm<1 ppm

Data synthesized from pharmaceutical process optimization studies[4],[3].

References

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications.[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC.[Link]

  • Sonogashira coupling - Wikipedia.[Link]

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Reference Data & Comparative Studies

Validation

characterization of 1-Bromo-2-ethynyl-4-methylbenzene

Comprehensive Characterization and Application Guide: 1-Bromo-2-ethynyl-4-methylbenzene vs. Alternative Bifunctional Synthons Introduction In the realm of modern organic synthesis, materials science, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Application Guide: 1-Bromo-2-ethynyl-4-methylbenzene vs. Alternative Bifunctional Synthons

Introduction

In the realm of modern organic synthesis, materials science, and drug development, bifunctional building blocks are paramount for the rapid diversification of molecular scaffolds. 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) [1] has emerged as a highly versatile, orthogonal synthon. Featuring both an aryl bromide and a terminal alkyne positioned ortho to one another, it facilitates step-wise, chemoselective cross-coupling strategies[2]. This guide provides an objective comparison of its performance against alternative synthons, detailing physicochemical properties, experimental methodologies, and mechanistic pathways.

Structural & Physicochemical Profiling

When designing a synthetic route, selecting the optimal halogenated alkyne dictates the efficiency of downstream cross-couplings. Table 1 compares 1-Bromo-2-ethynyl-4-methylbenzene with two common alternatives: 1-Bromo-4-ethynylbenzene and 2-Ethynyl-1-iodo-4-methylbenzene[3][4].

Table 1: Comparative Profiling of Bifunctional Aryl Halide Synthons

Feature1-Bromo-2-ethynyl-4-methylbenzene1-Bromo-4-ethynylbenzene2-Ethynyl-1-iodo-4-methylbenzene
CAS Number 2196194-33-7766-96-12369672-36-4
Molecular Formula C9H7BrC8H5BrC9H7I
Molecular Weight 195.06 g/mol 181.03 g/mol 242.06 g/mol
Halogen Reactivity Moderate (Aryl Bromide)Moderate (Aryl Bromide)High (Aryl Iodide)
Steric Profile Ortho-alkyne, para-methylUnhinderedOrtho-alkyne, para-methyl
Predicted CCS [M+H]+ 129.7 Ų~118.5 Ų~135.2 Ų
Primary Application Fused heterocycle synthesisLinear rigid-rod polymersLow-temperature cross-couplings

Causality in Selection: The para-methyl group in 1-Bromo-2-ethynyl-4-methylbenzene serves as an electron-donating moiety, subtly increasing the electron density of the aromatic ring compared to the unsubstituted 1-Bromo-4-ethynylbenzene. This electronic effect slightly deactivates the aryl bromide, widening the reactivity gap between the terminal alkyne and the halogen. Consequently, chemoselective reactions at the alkyne (e.g., Sonogashira coupling) can be performed with higher fidelity without triggering premature oxidative addition at the C-Br bond[2].

Orthogonal Reactivity & Mechanistic Pathways

The true utility of 1-Bromo-2-ethynyl-4-methylbenzene lies in its capacity for orthogonal functionalization. The terminal alkyne is highly susceptible to copper- or palladium-catalyzed alkynylation at room temperature, whereas the aryl bromide requires elevated temperatures or specific electron-rich ligands to undergo Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

G SM 1-Bromo-2-ethynyl- 4-methylbenzene Cond1 Pd(PPh3)4, CuI TEA, Aryl-I, RT SM->Cond1 Sonogashira (Alkyne Reacts) Int1 1-Bromo-2-(arylethynyl)- 4-methylbenzene Cond1->Int1 Cond2 Pd(dppf)Cl2, K2CO3 Aryl-B(OH)2, 90°C Int1->Cond2 Suzuki-Miyaura (Bromide Reacts) Prod 1,2-Diaryl-4-methylbenzene Derivative Cond2->Prod

Orthogonal cross-coupling sequence leveraging the bifunctional reactivity of the synthon.

Experimental Methodology: Chemoselective Sonogashira Coupling

To harness the orthogonal reactivity described above, the following self-validating protocol details the selective functionalization of the alkyne while preserving the aryl bromide.

Protocol: Chemoselective Alkynylation

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask, combine 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv) and an exogenous aryl iodide (1.05 equiv).

    • Causality: Using an aryl iodide as the coupling partner ensures that the palladium catalyst preferentially inserts into the highly reactive C-I bond of the partner rather than the less reactive endogenous C-Br bond.

  • Step 2: Degassing. Dissolve the reagents in anhydrous Triethylamine (TEA) (0.2 M). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: The removal of oxygen is critical. In the presence of O₂ and copper, the terminal alkyne will rapidly undergo Glaser homocoupling, consuming the starting material and reducing the yield of the desired cross-coupled product.

  • Step 3: Catalyst Addition. Under a positive pressure of argon, add Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%).

    • Causality: Pd(PPh3)2Cl2 provides a stable Pd(II) precatalyst that is reduced in situ by the alkyne to the active Pd(0) species. CuI acts as an essential co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.

  • Step 4: Reaction Execution. Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. Monitor by TLC or LC-MS.

    • Causality: Maintaining ambient temperature provides the thermodynamic control necessary for chemoselectivity. Elevated temperatures would supply the activation energy required for the palladium catalyst to insert into the aryl bromide, leading to unwanted oligomerization.

  • Step 5: Workup & Validation. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography. Validate the preservation of the aryl bromide via mass spectrometry (looking for the characteristic 1:1 M/M+2 isotopic splitting pattern of bromine).

Supporting Experimental Data: Haloethynylation Characterization

Beyond standard cross-couplings, 1-Bromo-2-ethynyl-4-methylbenzene is frequently utilized as a precursor for complex sulfur-containing heterocycles, such as unsymmetric dibenzo[d,d']thieno[2,3-b;4,5-b']dithiophenes[2]. In these workflows, the terminal alkyne is often converted into a bromoalkyne via reaction with N-Bromosuccinimide (NBS) and Ag2CO3.

The resulting intermediate, 1-bromo-2-(bromoethynyl)-4-methylbenzene , provides a critical validation point for the integrity of the starting material[2]:

  • ¹H NMR (400 MHz, CDCl3): δ 7.44 (d, J = 8.2 Hz, 1H), 7.30 (s, 1H), 6.99 (d, J = 8.2 Hz, 1H), 2.28 (s, 3H)[2].

  • ¹³C NMR (101 MHz, CDCl3): δ 137.1, 134.6, 132.2, 130.1, 124.6, 122.4, 78.1, 54.3, 20.8[2].

  • HRMS (APCI): m/z [M+H]+ Calcd for C9H7Br2 272.8909; Found 272.8906[2].

Data Interpretation: The disappearance of the terminal alkyne proton (typically around δ 3.0-3.5 ppm) and the preservation of the aromatic splitting pattern (a doublet, a singlet, and another doublet characteristic of a 1,2,4-trisubstituted benzene ring) confirm the successful and selective transformation of the alkyne moiety while the aryl bromide remains fully intact.

References

  • PubChemLite. "1-bromo-2-ethynyl-4-methylbenzene (C9H7Br)." PubChem, National Center for Biotechnology Information. URL: [Link]

  • Literature Data: "Synthesis and Mechanistic Study of Unsymmetric Dibenzo[d,d']thieno[2,3-b;4,5-b']dithiophenes from 1-Haloethynyl-2-halobenzenes." Supporting Information. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-ethynyl-4-methylbenzene

This guide provides a detailed, safety-driven protocol for the proper disposal of 1-Bromo-2-ethynyl-4-methylbenzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-driven protocol for the proper disposal of 1-Bromo-2-ethynyl-4-methylbenzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their safe and compliant management throughout their lifecycle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and regulatory adherence are built into your laboratory's workflow. The procedures outlined are grounded in established hazardous waste management principles and an understanding of the compound's specific chemical reactivity.

Core Principle: Proactive Hazard Assessment

1-Bromo-2-ethynyl-4-methylbenzene must be treated as a hazardous waste stream. This determination is based on the compound's structural features: a halogenated aromatic ring and a terminal alkyne group. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from structurally similar compounds, such as 1-Bromo-4-ethynylbenzene, indicate it is likely harmful if swallowed, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects[1][2][3].

The terminal ethynyl (acetylene) group is of particular concern. Terminal alkynes can form explosive heavy metal acetylides upon contact with certain metals, notably copper, silver, and mercury[4][5]. Therefore, proper disposal procedures must not only comply with general hazardous waste regulations but also mitigate the specific risks associated with this functional group.

All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA)[6]. The "cradle-to-grave" responsibility stipulated by RCRA means that the generator of the waste is liable for it from generation to final disposal[6].

Quantitative Hazard Summary

The following table summarizes the hazard profile based on data for the closely related compound 1-Bromo-4-ethynylbenzene. This information should be used as a primary guide for handling and disposal.

Hazard CategoryClassificationGHS PictogramsSource(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)GHS07[1][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)GHS07[2][7]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)GHS07[1][2][3]
Hazardous to the Aquatic Chronic Category 2 (Toxic to aquatic life with long-lasting effects)GHS09[1][2]
Storage Class 11 - Combustible SolidsN/A

Step-by-Step Disposal Protocol

This protocol is divided into three critical stages: immediate waste collection at the point of generation, precautionary neutralization of residual material, and final disposal logistics.

Part A: Waste Segregation and Collection

This is the primary operational phase for laboratory personnel.

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), safety goggles or a face shield, and a lab coat[4][8].

  • Designate a Hazardous Waste Container:

    • Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with a secure, sealable lid[9].

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" [9][10].

    • The label must also include the full chemical name: "1-Bromo-2-ethynyl-4-methylbenzene" (do not use abbreviations) and list other components of the waste stream with their approximate percentages[9].

  • Collect Chemical Waste:

    • Carefully transfer all surplus, unreacted, or contaminated 1-Bromo-2-ethynyl-4-methylbenzene into the designated hazardous waste container.

    • Keep the container closed at all times except when actively adding waste[9][11]. This minimizes the release of vapors and prevents accidental spills.

  • Collect Contaminated Materials:

    • Any item that has come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, is also considered hazardous waste[12].

    • Collect these solid materials in a separate, clearly labeled solid hazardous waste container or a securely lined plastic bag designated for this purpose.

Part B: Precautionary Quenching of Residuals (Small Scale)

For trace amounts of the compound remaining in reaction flasks or on equipment, a quenching step is a best practice to neutralize the reactive terminal alkyne before final cleaning or disposal. This prevents the inadvertent formation of explosive acetylides.

  • Prepare for Quenching: Conduct this procedure in a fume hood. Place the flask containing the residual chemical in an ice bath to manage any potential exothermic reaction[13][14].

  • Inert the Atmosphere: If possible, place the flask under an inert atmosphere (e.g., nitrogen or argon) to prevent any risk of solvent ignition[14].

  • Slow Addition of Isopropanol: Slowly add a less reactive alcohol, such as isopropanol, to the residual material[14][15]. Continue adding dropwise until any visible reaction (e.g., bubbling, heat generation) ceases.

  • Follow with Water: After the reaction with isopropanol is complete, slowly add water to ensure the complete quenching of any remaining reactive species[13][14].

  • Transfer to Waste: The resulting quenched mixture can now be safely added to your aqueous hazardous waste container.

Part C: Final Disposal Pathway
  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container at or near the point of generation in a designated SAA[9]. Ensure it is segregated from incompatible materials (e.g., strong oxidizing agents)[16].

  • Arrange for Professional Disposal: The only acceptable final disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal company[12]. These services are equipped to transport and dispose of hazardous materials in compliance with all federal and state regulations[6][10].

  • Maintain Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately to maintain a clear "cradle-to-grave" record[11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-2-ethynyl-4-methylbenzene.

G start Waste Generation (1-Bromo-2-ethynyl-4-methylbenzene) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_solid Chemical Waste (Pure compound, solutions) assess_waste->liquid_solid Liquid/Solid contaminated Contaminated Materials (Gloves, wipes, glassware) assess_waste->contaminated Solid quench_decision Residual material in flask? liquid_solid->quench_decision collect_solid Collect in Labeled 'HAZARDOUS WASTE' Solid Container contaminated->collect_solid collect_liquid Collect in Labeled 'HAZARDOUS WASTE' Liquid Container store Store Sealed Containers in Satellite Accumulation Area collect_liquid->store collect_solid->store quench_decision->collect_liquid No quench_proc Perform Precautionary Quench (Isopropanol -> Water) quench_decision->quench_proc Yes quench_proc->collect_liquid disposal Arrange Pickup by Licensed Waste Contractor store->disposal

Caption: Disposal workflow for 1-Bromo-2-ethynyl-4-methylbenzene.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area.

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, remove all ignition sources[17].

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a designated hazardous waste container for solids.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste[17].

  • Report: Report the spill to your institution's EHS department in accordance with local policy.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro.
  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Acetylene - Safety D
  • ACETYLENE Safety D
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-(1-methylethyl)-. Fisher Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • A Report on Reagents and its Quenching Methods. Research and Reviews.
  • Acetylene-d2 (gas)
  • Proper Disposal Procedures for 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.
  • 1-Bromo-4-chlorobenzene Safety D
  • SAFETY DATA SHEET - 1-Bromo-4-ethynylbenzene. Fisher Scientific.
  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. University of Nebraska-Lincoln.
  • Quenching Reactive Substances. KGROUP.
  • 1-Bromo-4-ethynylbenzene 97%. Sigma-Aldrich.
  • Acetylene safety. BOC Gases.
  • 1-Bromo-4-ethynylbenzene | 766-96-1. TCI Chemicals.
  • ICSC 0089 - ACETYLENE.
  • Protocol for quenching reactive chemicals. EPFL.
  • SAFETY DATA SHEET - 4-Bromophenylacetylene. Fisher Scientific.
  • Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley.
  • 1-Bromo-4-ethyl-2-methylbenzene GHS Classific

Sources

Handling

Personal protective equipment for handling 1-Bromo-2-ethynyl-4-methylbenzene

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental component of rigorous experimental design. When handling bifunctional halogenated alkynes like 1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental component of rigorous experimental design. When handling bifunctional halogenated alkynes like 1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) , understanding the molecular causality behind its hazards is paramount.

This compound features both an electrophilic aryl bromide and a highly reactive terminal alkyne. While this dual functionality makes it an exceptionally valuable building block for cross-coupling (e.g., Sonogashira reactions) and click chemistry, it also imparts specific toxicological risks and reactivity profiles that dictate our operational and disposal strategies.

Below is the comprehensive, self-validating safety and operational guide for handling this reagent.

Physicochemical & Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must analyze the quantitative hazard data. The lipophilic nature of the brominated aromatic ring facilitates rapid dermal absorption, while the alkyne moiety presents distinct reactivity risks, particularly in the presence of transition metals.

Table 1: Physicochemical and GHS Hazard Summary

Property / HazardValue / CodeScientific Implication
CAS Number 2196194-33-7Unique identifier for safety tracking and inventory management.
Molecular Weight 195.06 g/mol Relatively low molecular weight; presents a dust or aerosol inhalation risk upon transfer.
Storage Temperature 2-8°CRequires cold storage to prevent thermal degradation or spontaneous polymerization ().
Acute Toxicity (Oral) H302Harmful if swallowed; mandates strict laboratory hygiene controls (1[1]).
Skin Irritation H315Causes skin irritation; requires impermeable barrier protection (1[1]).
Eye Irritation H319Causes serious eye irritation; necessitates splash and vapor shielding (1[1]).
Respiratory Irritation H335May cause respiratory irritation; mandates localized exhaust and draft control (1[1]).
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects; dictates strict waste segregation (2[2]).

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely wear "gloves and glasses." The selection of PPE must be a self-validating system designed specifically to counteract the permeation kinetics of halogenated aromatic alkynes.

Table 2: PPE Specification Matrix

Protection ZoneRecommended EquipmentSpecification StandardCausality & Mechanistic Rationale
Ocular (Eyes) Chemical safety goggles with face shieldANSI Z87.1 / EN 166Prevents ocular exposure to aerosols or splashes during transfer. Halogenated aromatics cause severe lipid bilayer disruption in the cornea (3[3]).
Dermal (Hands) Nitrile (inner) + Viton/Butyl Rubber (outer)EN 374Brominated aromatics rapidly permeate standard latex. Viton or Butyl rubber provides superior resistance to halogenated compounds and the solvents often used to dissolve them (e.g., DCM).
Dermal (Body) Flame-resistant (FR) lab coat, closed-toe shoesNFPA 2112Terminal alkynes can form explosive metal acetylides if exposed to heavy metals. FR clothing mitigates secondary fire risks during catalytic setups.
Respiratory N95/P100 mask or Organic Vapor CartridgeNIOSH / EN 149Required if handling outside a fume hood (not recommended). Mitigates H335 respiratory irritation from volatile particulates.

Operational Plan: Step-by-Step Handling Protocol

To ensure trustworthiness and safety, the operational workflow must isolate the operator from the chemical while maintaining the integrity of the reagent. Terminal alkynes are weakly acidic and, in the presence of bases and transition metals (especially Copper(I)), can form polymeric, shock-sensitive metal acetylides.

Procedure: Safe Transfer and Reaction Setup

  • Environmental Validation: Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Verify that no heavy metal salts (especially Cu, Ag, Hg) are exposed in the hood outside of controlled reaction vessels.

  • Thermal Equilibration: Remove 1-Bromo-2-ethynyl-4-methylbenzene from 2-8°C storage. Allow the sealed container to equilibrate to room temperature in a desiccator. Causality: This prevents atmospheric moisture condensation, which can degrade the alkyne and complicate air-sensitive cross-coupling reactions.

  • Inert Atmosphere Preparation: Using Schlenk line techniques, flame-dry the reaction vessel and purge with high-purity Argon (3 cycles). Causality: Argon is preferred over Nitrogen due to its higher density, providing a superior protective blanket over the reactive alkyne to prevent oxidative homocoupling (Glaser coupling).

  • Mass Transfer: Weigh the reagent using anti-static weigh boats. If the material is crystalline, avoid vigorous scraping to minimize aerosolized dust (H335 hazard).

  • Solubilization: Dissolve the reagent in a degassed, anhydrous solvent (e.g., THF or Toluene) immediately after transfer to stabilize the alkyne and drastically reduce volatility.

G N1 1. Pre-Operation Setup Fume Hood & PPE Validation N2 2. Thermal Equilibration Desiccator (Room Temp) N1->N2 Validate Environment N3 3. Inert Atmosphere Argon Purge (Schlenk) N2->N3 Prevent Condensation N4 4. Material Transfer Anti-Static Weighing N3->N4 O2/H2O Excluded N5 5. Solubilization Degassed Anhydrous Solvent N4->N5 Minimize Aerosols N6 6. Waste Segregation Halogenated Organic Carboy N5->N6 Post-Reaction Disposal

Operational workflow for the safe handling and reaction of 1-Bromo-2-ethynyl-4-methylbenzene.

Disposal and Spill Management Plan

Because this compound is highly toxic to aquatic life (H411) (2[2]), halogenated organic waste requires strict segregation to prevent environmental contamination and the formation of highly toxic byproducts (e.g., dioxins) during commercial incineration.

Emergency Spill Response Protocol:

  • Evacuate & Isolate: Immediately clear the immediate area. Ensure fume hood sashes are lowered to maximize exhaust draw.

  • PPE Upgrade: Don a half-face respirator with an organic vapor/acid gas cartridge (e.g., 3M 60926) before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels.

  • Neutralization/Collection: Carefully sweep the absorbed material using a non-sparking tool (to prevent ignition of potential alkyne vapors) and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting all rinsate as hazardous waste.

Waste Disposal Plan:

  • Segregation: Collect all unreacted 1-Bromo-2-ethynyl-4-methylbenzene and reaction byproducts in a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly label the container with GHS pictograms (Health Hazard, Exclamation Mark, Environmental Hazard) and list the specific CAS number (2196194-33-7).

  • Prohibition: Never mix this waste with strong oxidizing agents or heavy metal waste streams (Cu, Ag), as this can trigger exothermic degradation or the formation of explosive acetylides inside the waste drum.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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